molecular formula C14H14N2.HNO3<br>C14H15N3O3 B1676945 Naphazoline Nitrate CAS No. 5144-52-5

Naphazoline Nitrate

Cat. No.: B1676945
CAS No.: 5144-52-5
M. Wt: 273.29 g/mol
InChI Key: ZAHXYMFVNNUHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphazoline nitrate is a member of naphthalenes.
See also: Naphazoline (has active moiety);  Naphazoline Hydrochloride (related).

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHXYMFVNNUHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863496
Record name Naphthylmethyl-2-imidazoline nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5144-52-5, 10061-11-7
Record name Naphazoline nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5144-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10061-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphazoline nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthylmethyl-2-imidazoline nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Naphazoline nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPHAZOLINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Naphazoline Nitrate: A Technical Guide to its Mechanism of Action as an α-Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline nitrate is a sympathomimetic agent widely utilized for its vasoconstrictive properties, primarily as a topical decongestant for nasal passages and in ophthalmic solutions to alleviate redness. Its therapeutic effects are mediated through its action as an agonist at α-adrenergic receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning naphazoline's interaction with α-adrenergic receptor subtypes, detailing its binding affinities, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Naphazoline is an imidazoline derivative that functions as a direct-acting α-adrenergic agonist.[1][2] It displays activity at both α1 and α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system.[3][4] Stimulation of these receptors on vascular smooth muscle cells initiates a cascade of intracellular events leading to vasoconstriction.[1][5] This narrowing of blood vessels reduces blood flow and swelling, thereby alleviating symptoms of nasal congestion and ocular hyperemia.[1][5] A thorough understanding of its receptor subtype selectivity and signaling pathways is crucial for optimizing its therapeutic use and for the development of novel, more selective adrenergic agonists.

Interaction with α-Adrenergic Receptors

Naphazoline's pharmacological effects are a direct consequence of its binding to and activation of α-adrenergic receptors. It is a mixed α1/α2-adrenergic receptor agonist.[4]

α1-Adrenergic Receptor Activation

Activation of α1-adrenergic receptors by naphazoline leads to the stimulation of the Gq/11 family of G-proteins.[6] This initiates a signaling cascade that results in the contraction of smooth muscle cells.[7]

α2-Adrenergic Receptor Activation

Naphazoline's agonism at α2-adrenergic receptors involves the Gi/o family of G-proteins.[3][8] This interaction is primarily responsible for the regulation of neurotransmitter release from presynaptic nerve terminals through a negative feedback mechanism.[3] Studies have indicated that naphazoline has a low intrinsic efficacy at α2-adrenoceptors, resulting in monophasic, Gi-only mediated responses.[9]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki/KD) and functional potencies (EC50/IC50) of naphazoline at human α1 and α2-adrenergic receptor subtypes. This data is compiled from various in vitro studies utilizing recombinant cell lines expressing the specific human receptor subtypes.

Table 1: Naphazoline Binding Affinity at α-Adrenergic Receptor Subtypes
Receptor SubtypeBinding Affinity (KD) [nM]Reference
α2A21[2]
α2B186[9]
α2C155[9]

Note: Data for α1 subtypes was not available in the reviewed literature.

Table 2: Naphazoline Functional Potency at α-Adrenergic Receptor Subtypes
Receptor SubtypeFunctional AssayPotency (EC50/IC50) [nM]Reference
α1ACalcium Mobilization63[2]
α1AcAMP Accumulation-8.26 (log EC50)[1]
α2AcAMP Inhibition135[9]
α2BcAMP Inhibition1175[9]
α2CcAMP Inhibition316[9]
α2AERK1/2 Phosphorylation1000[9]
α2BERK1/2 Phosphorylation>10000[9]
α2CERK1/2 Phosphorylation>10000[9]

Signaling Pathways

The activation of α1 and α2-adrenergic receptors by naphazoline triggers distinct downstream signaling pathways.

α1-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the α1-adrenergic receptor, coupled to Gq protein, activates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.[6]

alpha1_signaling Naphazoline Naphazoline Alpha1_AR α1-Adrenergic Receptor Naphazoline->Alpha1_AR binds Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction phosphorylates targets leading to

Figure 1: α1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling Pathway

Activation of the α2-adrenergic receptor by naphazoline leads to the activation of the inhibitory G-protein, Gi.[3] The αi subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase.[10] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP.[10] Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins, often resulting in the inhibition of neurotransmitter release at presynaptic terminals.

alpha2_signaling Naphazoline Naphazoline Alpha2_AR α2-Adrenergic Receptor Naphazoline->Alpha2_AR binds Gi Gi Protein Alpha2_AR->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Inhibition Inhibition of Neurotransmitter Release PKA->Inhibition leads to

Figure 2: α2-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of naphazoline's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki or KD) of naphazoline for α-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

radioligand_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor subtype) Incubation Incubate membranes, radioligand, and naphazoline at 37°C Membrane_Prep->Incubation Radioligand Radioligand Preparation (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2) Radioligand->Incubation Naphazoline_Sol Naphazoline Serial Dilution Naphazoline_Sol->Incubation Filtration Rapid Vacuum Filtration (separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (quantifies bound radioactivity) Filtration->Scintillation IC50_Calc Calculate IC50 from competition curve Scintillation->IC50_Calc Cheng_Prusoff Calculate Ki/KD using Cheng-Prusoff equation IC50_Calc->Cheng_Prusoff

Figure 3: Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Whole cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells) are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[2]

  • Competition Binding: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 subtypes or [3H]-rauwolscine for α2 subtypes) and varying concentrations of unlabeled naphazoline.[1][9]

  • Incubation: The reaction mixture is incubated at 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[2]

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[2]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of naphazoline that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki or KD) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][9]

cAMP Functional Assay

This assay measures the ability of naphazoline to inhibit adenylyl cyclase activity via α2-adrenergic receptors, leading to a decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: Cells stably expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay Procedure: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: To measure the inhibitory effect of naphazoline, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels.

  • Naphazoline Treatment: Cells are then treated with varying concentrations of naphazoline.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The concentration of naphazoline that produces 50% of its maximal inhibitory effect (EC50 or IC50) is determined from the dose-response curve.[9]

Calcium Mobilization Assay

This assay is used to determine the functional potency of naphazoline at α1-adrenergic receptors by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Plating: Cells expressing the α1-adrenergic receptor subtype are cultured and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Varying concentrations of naphazoline are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured in real-time, immediately before and after the addition of naphazoline. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is plotted against the concentration of naphazoline to generate a dose-response curve, from which the EC50 value is calculated.[1]

Conclusion

This compound exerts its pharmacological effects through a well-defined mechanism of action as a direct agonist at both α1 and α2-adrenergic receptors. Its interaction with α1 receptors triggers the Gq-PLC-IP3/DAG pathway, leading to increased intracellular calcium and vasoconstriction. At α2 receptors, it activates the Gi pathway, inhibiting adenylyl cyclase and reducing cAMP levels, which is often associated with the modulation of neurotransmitter release. The quantitative data on its binding affinities and functional potencies across various receptor subtypes provide a detailed picture of its pharmacological profile. The experimental protocols outlined in this guide represent the standard methodologies employed in the characterization of adrenergic receptor agonists and can be adapted for the study of other GPCR ligands. This comprehensive understanding is vital for the rational use of naphazoline in clinical practice and for guiding future drug discovery efforts in the field of adrenergic pharmacology.

References

An In-Depth Technical Guide to the Physicochemical Properties and Crystal Structure of Naphazoline Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline nitrate is a sympathomimetic amine, widely utilized as a potent vasoconstrictor in pharmaceutical formulations. It primarily acts as an agonist at α-adrenergic receptors, making it a common active ingredient in nasal decongestants and ophthalmic solutions. A thorough understanding of its physicochemical properties and crystal structure is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of these critical attributes, supported by detailed experimental protocols and data analysis.

Physicochemical Properties

This compound presents as a white or almost white crystalline powder. Key physicochemical characteristics are summarized in the table below, followed by detailed descriptions.

Summary of Physicochemical Data
PropertyValueReference
Molecular Formula C₁₄H₁₄N₂·HNO₃[1]
Molecular Weight 273.29 g/mol [2]
Appearance White or almost white crystalline powder[3]
Melting Point 167-170 °C[4]
Solubility - Sparingly soluble in water- Soluble in ethanol- Freely soluble in acetic acid- Slightly soluble in acetic anhydride- Practically insoluble in diethyl ether- 55 mg/mL in DMSO[3][4][5]
pH (1% solution in water) 5.0 - 7.0
pKa (Strongest Basic) 10.19[6]
LogP 2.32[4]
UV Absorption Maxima - In water and 95% ethanol: 270 nm and 280 nm- In 0.1 M NaOH: 271 nm and 280 nm

Crystal Structure

The crystal structure of this compound has been determined to be orthorhombic with the space group Pbca.[4] This crystal lattice is characterized by the formation of infinite chains through N–H⋯O hydrogen bonds between the imidazoline ring of the naphazoline cation and the nitrate anions.[4]

As of the latest literature review, a complete set of crystallographic data, including unit cell parameters (a, b, c, α, β, γ) and atomic coordinates for this compound, is not publicly available in open-access crystallographic databases. Further single-crystal X-ray diffraction studies would be required to elucidate these specific structural details.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

G cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Acquisition & Analysis start This compound (as received) dry Dry in vacuo over silica gel (24h) start->dry powder Finely powder dry->powder mp Melting Point Determination powder->mp sol Solubility Determination powder->sol uv UV-Vis Spectroscopy powder->uv ir FTIR Spectroscopy powder->ir nmr NMR Spectroscopy powder->nmr mp_data Melting Range mp->mp_data sol_data Quantitative Solubility sol->sol_data uv_data λmax, Absorbance uv->uv_data ir_data Characteristic Peaks ir->ir_data nmr_data Chemical Shifts, Coupling nmr->nmr_data

Caption: General workflow for the physicochemical characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol adheres to the pharmacopeial capillary method for determining the melting point of a substance.

Apparatus:

  • Melting point apparatus with a heating block or liquid bath.

  • Thermometer (graduated at not more than 0.5 °C intervals).

  • Glass capillary tubes (alkali-free, hard-glass, 0.9-1.1 mm internal diameter, sealed at one end).

Procedure:

  • Sample Preparation: Dry the finely powdered this compound in a vacuum desiccator over anhydrous silica gel for 24 hours.

  • Capillary Packing: Introduce a sufficient quantity of the dried powder into a capillary tube to form a compact column of 4-6 mm in height.

  • Heating:

    • Raise the temperature of the heating block or bath to approximately 10 °C below the expected melting point (around 157 °C).

    • Adjust the heating rate to about 1 °C per minute.

  • Measurement:

    • When the temperature is 5 °C below the presumed melting point, insert the capillary tube into the apparatus.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the last solid particle transitions into the liquid phase. This is the clear point.

    • The melting range is the span from the temperature at which the substance begins to collapse to the clear point.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent.

Apparatus:

  • Mechanical shaker or agitator with temperature control.

  • Stoppered flasks or vials.

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane).

  • Validated analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a stoppered flask. The presence of undissolved solid is essential.

    • Place the flask in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After agitation, allow the suspension to settle.

    • Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure the chosen filter does not adsorb the analyte.

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with the solvent.

    • Determine the concentration of this compound in the diluted solution using a pre-validated analytical method.

    • Calculate the solubility, taking into account the dilution factor, and express it in appropriate units (e.g., mg/mL or mol/L).

UV-Visible Spectrophotometry

This protocol is for the qualitative and quantitative analysis of this compound.

Apparatus:

  • UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the desired solvent (e.g., 95% ethanol or 0.1 M HCl) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the this compound sample in the same solvent at a concentration expected to fall within the range of the calibration standards.

  • Spectral Scan (Qualitative):

    • Fill a cuvette with the sample solution and another with the blank solvent.

    • Scan the sample across the UV range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).

  • Quantitative Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the blank, calibration standards, and the sample solution.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the sample solution from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining the infrared spectrum of this compound for identification.

Apparatus:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

Apparatus:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • For ¹³C NMR, a higher concentration is recommended (50-100 mg).

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution into the NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectrum according to standard instrument parameters.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

Mechanism of Action: Alpha-Adrenergic Signaling Pathway

Naphazoline is an agonist of α-adrenergic receptors. Its vasoconstrictive effects are primarily mediated through the activation of α₁-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol naph Naphazoline a1r α1-Adrenergic Receptor (GPCR) naph->a1r Binds to gq Gq Protein a1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates response Vasoconstriction ca2->response Contributes to pkc->response Leads to

Caption: Signaling pathway of this compound via α₁-adrenergic receptor activation.

Upon binding of Naphazoline to the α₁-adrenergic receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC). These events ultimately lead to the contraction of smooth muscle cells, resulting in vasoconstriction.[4][7][8][9]

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties and the known crystal structure information for this compound. The inclusion of comprehensive experimental protocols offers a practical resource for researchers and professionals in the pharmaceutical industry. The elucidation of its mechanism of action through the α₁-adrenergic signaling pathway further enhances the understanding of its pharmacological effects. While a complete crystallographic dataset remains to be published, the information compiled herein serves as a robust foundation for the development, analysis, and quality control of this compound-containing products.

References

A Technical Guide to the Synthesis and Purification of High-Purity Naphazoline Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis and purification processes for producing high-purity Naphazoline Nitrate, a critical active pharmaceutical ingredient (API). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (C₁₄H₁₄N₂·HNO₃) is a sympathomimetic agent used as a vasoconstrictor, primarily in nasal decongestant formulations. The efficacy and safety of the final drug product are directly dependent on the purity of the API. This guide outlines a robust and reproducible method for the synthesis of crude this compound and a subsequent purification process to achieve a pharmaceutical-grade product with a purity of ≥99.6%.

Synthesis of this compound

The primary synthesis route involves the condensation of 1-naphthaleneacetonitrile with ethylenediamine, followed by salt formation with nitric acid. An alternative pathway proceeds through an imino ether intermediate.

Primary Synthesis Pathway: Direct Condensation

This method involves the direct reaction of 1-naphthaleneacetonitrile and ethylenediamine, catalyzed by 3-mercaptopropionic acid, to form the intermediate 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole (Naphazoline base). This base is then converted to the nitrate salt.

// Nodes A [label="1-Naphthaleneacetonitrile\n+ Ethylenediamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Intermediate:\n4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole\n(Naphazoline Base)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Crude Naphazoline\nNitrate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Catalyst: 3-Mercaptopropionic Acid\n Temp: 40°C\n Time: 8h", color="#34A853"]; B -> C [label=" Reagent: 65% Nitric Acid\n Solvent: 95% Ethanol\n Temp: 5-10°C\n pH: 2.5", color="#34A853"]; } tpod

Caption: Synthesis of this compound via direct condensation.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 1L four-necked flask, add 334g (2.0 mol) of 1-naphthaleneacetonitrile and 6.6g of 3-mercaptopropionic acid as a catalyst.[1]

  • Addition of Ethylenediamine: Begin dropwise addition of 144g (2.4 mol) of ethylenediamine, maintaining the reaction temperature at 40°C. The addition should take approximately 1 hour.[1]

  • Reaction: After the addition is complete, incubate the mixture for 8 hours at 40°C. Monitor the reaction progress by TLC until the starting material disappears.[1]

  • Isolation of Intermediate: Cool the reaction mixture to room temperature, which will cause a large amount of solid (the crude Naphazoline base) to precipitate.[1]

  • Salt Formation: Add 900 mL of 95% ethanol to the flask and stir to dissolve the crude product. Cool the solution to between 5-10°C.[1]

  • Precipitation: Slowly add 65% concentrated nitric acid dropwise to the solution to adjust the pH to 2.5. A pale yellow solid, crude this compound, will precipitate.[1]

  • Filtration: Filter the precipitate to collect the crude product.[1]

Synthesis Data
ParameterValueReference
Starting Material1-naphthaleneacetonitrile (334g, 2.0 mol)[1]
ReagentEthylenediamine (144g, 2.4 mol)[1]
Catalyst3-mercaptopropionic acid (6.6g)[1]
Reaction Temperature40°C[1]
Reaction Time8 hours[1]
Crude Product Yield427 g (78.2%)[1]
Crude Product Purity (HPLC)96.3%[1]

Purification of this compound

To achieve the high purity required for pharmaceutical applications, the crude product must undergo a refinement process. This typically involves recrystallization from an appropriate solvent with the use of activated carbon to remove colored impurities.

// Nodes Crude [label="Crude this compound\n(427g, Purity: 96.3%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissolution [label="Dissolve in 90% Ethanol (850mL)\nHeat to dissolve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decolorization [label="Add Pharmaceutical Grade\nActivated Carbon (8.5g)\nReflux at 75-80°C for 30 min", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration1 [label="Hot Filtration to Remove Carbon", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystallization [label="Cool Filtrate to 0-5°C\nPrecipitation of pure product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration2 [label="Filter to Collect Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Vacuum Dry at 50°C for 8 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="High-Purity this compound\n(350g, Purity: 99.6%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Crude -> Dissolution; Dissolution -> Decolorization; Decolorization -> Filtration1; Filtration1 -> Crystallization; Crystallization -> Filtration2; Filtration2 -> Drying; Drying -> Final; } tpod

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification
  • Dissolution: Add 427g of crude this compound to 850mL of 90% ethanol in a suitable vessel.[1]

  • Heating: Heat the mixture while stirring until the solid is completely dissolved.[1]

  • Decolorization: Add 8.5g of pharmaceutical-grade activated carbon to the solution.[1]

  • Reflux: Heat the mixture to reflux (75-80°C) and maintain for 30 minutes.[1]

  • Filtration: Perform a hot filtration to remove the activated carbon.

  • Crystallization: Cool the filtrate to a temperature between 0-5°C to induce crystallization of the purified product.[1]

  • Collection: Filter the cooled solution to collect the white, powdery solid.[1]

  • Drying: Dry the final product under vacuum at 50°C for 8 hours.[1]

Purification Data
ParameterValueReference
Starting MaterialCrude this compound (427g)[1]
Solvent90% Ethanol (850mL)[1]
Decolorizing AgentActivated Carbon (8.5g)[1]
Reflux Temperature75-80°C[1]
Crystallization Temperature0-5°C[1]
Final Product Yield350 g (91% refinement yield)[1]
Final Product Purity (HPLC)99.6%[1]
Melting Point167.5-170°C[1]

Quality Specifications for High-Purity Product

The final product must meet stringent quality control specifications as defined by pharmacopoeial monographs.

TestSpecificationReference
Appearance White crystals or crystalline powder[2]
Clarity and Color of Solution A solution of 0.5g in 50mL of water is clear and colorless.[3]
pH 5.0 - 7.0 (0.1g in 10mL of water)[2][3]
Melting Point 167 - 170°C[3]
Loss on Drying Not more than 0.5% (1g, 105°C, 2 hours)[2][3]
Residue on Ignition Not more than 0.10% (1g)[3]
Heavy Metals Not more than 20 ppm[2][3]
Assay 99.0% - 101.0%[4]

Conclusion

The described synthesis and purification processes provide a reliable pathway for the production of high-purity this compound suitable for pharmaceutical use. The direct condensation method offers a good yield of crude product, which can be effectively refined through a straightforward recrystallization procedure. Adherence to the detailed protocols and quality specifications is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient.

References

Naphazoline Nitrate: A Technical Review of its Impact on Inflammatory Factors and Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline nitrate, a sympathomimetic agent and α-adrenergic receptor agonist, is widely recognized for its vasoconstrictive properties, which are leveraged in topical ophthalmic and nasal decongestant formulations.[1][2] Beyond its primary vasoconstrictive effects, emerging evidence indicates that this compound also modulates inflammatory processes by influencing the expression of key inflammatory factors and cytokines. This technical guide provides an in-depth analysis of the current understanding of this compound's anti-inflammatory effects, with a focus on its impact on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Core Mechanism of Action: α-Adrenergic Receptor Agonism

This compound's primary mechanism of action is the stimulation of α-adrenergic receptors, particularly the α1 subtype, located on the smooth muscle cells of blood vessels.[2][3] This interaction initiates a signaling cascade that leads to vasoconstriction, thereby reducing edema and congestion.[2][3]

Signaling Pathway

The binding of this compound to α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which then phosphorylates downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Naphazoline Naphazoline Alpha1_AR α1-Adrenergic Receptor Naphazoline->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Inflammatory_Response Modulation of Inflammatory Response PKC->Inflammatory_Response Leads to Sensitization Sensitization (Day 0 & 7) OVA + Alum IP injection Challenge Allergen Challenge (Day 14-21) Topical OVA Sensitization->Challenge Sample_Collection Sample Collection (Day 22) Serum & Conjunctiva Challenge->Sample_Collection Treatment Treatment (Day 14-21) Topical Naphazoline HCl Treatment->Challenge Analysis Cytokine Analysis (ELISA) Sample_Collection->Analysis

References

Exploratory Studies on the Analgesic Effects of Naphazoline Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Naphazoline nitrate, a well-established sympathomimetic amine, is primarily recognized for its vasoconstrictive properties, serving as a common component in nasal and ophthalmic decongestants.[1][2][3] Emerging evidence, however, suggests a potential secondary pharmacological role as an analgesic agent. This technical guide provides an in-depth exploration of the putative analgesic mechanisms of this compound, summarizes existing clinical data, and furnishes detailed experimental protocols for future preclinical investigations. The core of this document is to equip researchers with the foundational knowledge and methodological framework required to systematically evaluate the antinociceptive potential of this compound.

Introduction

Naphazoline is a rapid-acting imidazoline that functions as an agonist at α-adrenergic receptors.[3][4] Its primary mechanism involves stimulating α-receptors on the smooth muscle of arterioles, leading to vasoconstriction and reduced tissue congestion.[1][2] While its decongestant effects are well-documented, initial clinical observations and mechanistic understanding of the adrenergic system suggest that Naphazoline's activity may extend to nociceptive pathways. Reports indicate that its initial application can produce analgesic effects through the activation of both the adrenergic and opioidergic systems.[4][5] This has prompted interest in its potential as a novel analgesic or as an adjunct in pain management therapies.[6][7] This guide delineates the proposed mechanisms and provides a roadmap for rigorous scientific exploration.

Putative Mechanisms of Analgesia

The analgesic action of this compound is theorized to be multifactorial, stemming from its interaction with the adrenergic and opioidergic systems. As an α-adrenergic agonist, it can influence pain signaling both centrally and peripherally.[8][9][10]

2.1 Adrenergic Receptor Activation Naphazoline acts on both α1 and α2 adrenergic receptor subtypes, which play distinct roles in nociception.[2][4]

  • α1-Adrenoceptor Stimulation: Activation of α1-receptors is associated with the Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently increases intracellular calcium, causing smooth muscle contraction and vasoconstriction.[4][8] This vasoconstrictive effect may contribute to analgesia by reducing localized inflammation and edema.

  • α2-Adrenoceptor Stimulation: The stimulation of α2-receptors, particularly in the central nervous system (locus coeruleus and spinal cord), is known to produce sedation, sympatholytic effects, and analgesia.[9] This is achieved by inhibiting adenylyl cyclase, which hyperpolarizes noradrenergic neurons and suppresses the release of pro-nociceptive neurotransmitters like Substance P in the dorsal horn of the spinal cord.[8][9]

2.2 Modulation of the Opioidergic System There is evidence to suggest a functional link between the adrenergic and opioidergic systems in pain modulation.[4][5] Naphazoline may stimulate α-receptors located on immune cells, triggering the release of endogenous opioids such as β-endorphins.[4][8] These β-endorphins can then act on opioid receptors to produce analgesia, providing an indirect but potent pain-relieving pathway.

Naphazoline_Analgesic_Pathway Proposed Analgesic Signaling Pathway of this compound cluster_a1 α1-Adrenergic Pathway cluster_a2 α2-Adrenergic Pathway Naphazoline This compound a1_receptor α1-Adrenoceptor Naphazoline->a1_receptor a2_receptor_cns α2-Adrenoceptor (CNS) Naphazoline->a2_receptor_cns a2_receptor_immune α2-Adrenoceptor (Immune Cells) Naphazoline->a2_receptor_immune gq_protein Gq Protein Activation a1_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 → IP3 plc->pip2 ca_release ↑ Intracellular Ca²⁺ pip2->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction Analgesia Overall Analgesic Effect vasoconstriction->Analgesia Anti-inflammatory component nociceptive_depression Depression of Nociceptive Transmission a2_receptor_cns->nociceptive_depression beta_endorphin β-Endorphin Release a2_receptor_immune->beta_endorphin nociceptive_depression->Analgesia Central component opioid_analgesia Opioid Analgesia beta_endorphin->opioid_analgesia opioid_analgesia->Analgesia Opioidergic component

Caption: Proposed analgesic signaling pathways for this compound.

Evidence of Analgesic Efficacy

While dedicated preclinical studies on the analgesic properties of this compound are scarce, a clinical trial provides quantitative evidence of its efficacy as part of a combination therapy.

3.1 Clinical Observations A randomized, double-blind controlled trial investigated the effects of intranasal 5% lidocaine plus Naphazoline in patients undergoing septorhinoplasty surgery.[7] The combination therapy was found to be a simple and efficient technique for reducing both intra- and postoperative pain and lessening the requirement for rescue analgesics.[6][7]

Table 1: Summary of Clinical Efficacy Data in Septorhinoplasty

Parameter Control Group (Intranasal Saline) Lidocaine + Naphazoline Group P-value
Isoflurane Requirement (Median End-Tidal %) 1.2% (0.9-1.8) 0.8% (0.7-1.5) P = 0.04
Postoperative Pain (VAS Score at 1h, Median) 50 (30-80) 0 (0-20) P = 0.001
Rescue Analgesia Higher Requirement Fewer Doses of Subcutaneous Morphine Required -

Data sourced from Granier et al.[7]

Proposed Experimental Protocols for Exploratory Studies

To systematically evaluate the analgesic potential of this compound, standardized and validated animal models of nociception are required.[11][12] The following protocols for thermal and chemical pain models are recommended for initial screening.

Analgesic_Screening_Workflow General Experimental Workflow for Analgesic Screening cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (Min. 72 hours) B Handling and Habituation to Test Apparatus A->B C Baseline Nociceptive Threshold Measurement B->C D Randomization into Groups (Vehicle, Naphazoline Doses, Positive Control) C->D E Compound Administration (e.g., i.p., s.c.) D->E F Post-Treatment Nociceptive Testing (e.g., at 30, 60, 90, 120 min) E->F G Data Collection and Tabulation (e.g., Latency, Licking Time) F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpretation of Results and Dose-Response Curve Generation H->I

Caption: General experimental workflow for screening novel analgesic compounds.

4.1 Hot Plate Test (Thermal Nociception) This test assesses the response to a painful thermal stimulus, primarily evaluating centrally acting analgesics.[11][13][14]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the surface by a transparent glass cylinder.[13][15]

  • Procedure:

    • Acclimatize rodents (mice or rats) to the testing room for at least 60 minutes before the experiment.

    • Gently place the animal on the heated surface of the plate and immediately start a timer.

    • Observe the animal for nociceptive responses, typically hind paw licking or jumping.[14][15]

    • Record the latency (in seconds) for the first definitive pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.[14]

    • Establish a baseline latency for each animal before drug administration.

    • Administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneal).

    • Measure the response latency at predetermined intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Endpoint: A significant increase in reaction latency compared to the vehicle-treated group indicates an analgesic effect.

4.2 Tail-Flick Test (Thermal Nociception) This test measures a spinal reflex to a thermal stimulus and is also effective for evaluating centrally acting analgesics.[11][16]

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail.[17][18]

  • Procedure:

    • Place the rodent (rat or mouse) in a restraining tube, allowing its tail to extend freely.[19]

    • Allow the animal to acclimate to the restrainer before testing.

    • Position the tail over the apparatus's light source, typically 2-3 cm from the tip.[20]

    • Activate the light beam, which starts a timer.

    • The timer stops automatically when the animal flicks its tail away from the heat source. The time taken is the tail-flick latency.[16][17]

    • Set a cut-off time (e.g., 10-15 seconds) to avoid tissue damage.[18]

    • Measure baseline latency before administering the test compound.

    • Administer this compound and measure latencies at set time points post-administration.

  • Endpoint: An increase in the time taken to flick the tail indicates antinociception.

4.3 Formalin Test (Chemical Nociception) This model is unique as it produces a biphasic pain response and can distinguish between analgesic actions on acute, neurogenic pain (Phase I) and inflammatory pain (Phase II).[21][22][23]

  • Apparatus: A transparent observation chamber with a mirror placed to allow an unobstructed view of the animal's paws.

  • Procedure:

    • Acclimatize the animal to the observation chamber.

    • Administer this compound (or vehicle/positive control) at a set time before the formalin injection (e.g., 30 minutes).

    • Inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the dorsal or plantar surface of one hind paw.[21][24]

    • Immediately return the animal to the chamber and record the cumulative time (in seconds) spent licking or biting the injected paw.

    • The observation is divided into two phases:

      • Phase I (Early/Acute): 0-5 minutes post-injection. This phase is due to the direct stimulation of nociceptors.[21][25]

      • Phase II (Late/Inflammatory): 20-40 minutes post-injection. This phase involves a central sensitization and inflammatory response.[22]

  • Endpoint: A reduction in the time spent licking/biting in either phase compared to the control group indicates an analgesic effect. Inhibition of Phase I suggests a central mechanism, while inhibition of Phase II points to anti-inflammatory or anti-hyperalgesic properties.[21]

Discussion and Future Directions

The current evidence, though limited, provides a compelling rationale for the formal investigation of this compound as an analgesic. Its dual action on α1 and α2 adrenergic receptors, coupled with its potential to modulate the endogenous opioid system, presents a unique pharmacological profile. The significant reduction in postoperative pain observed in a clinical setting underscores its potential utility.[7]

Future research should prioritize systematic preclinical evaluation using the protocols outlined in this guide. Key areas for investigation include:

  • Dose-Response Studies: Establishing a clear dose-response relationship for the analgesic effects of this compound.

  • Receptor Antagonist Studies: Using selective α1 and α2 antagonists (e.g., prazosin, yohimbine) and opioid antagonists (e.g., naloxone) to confirm the specific mechanisms of action.

  • Chronic Pain Models: Evaluating the efficacy of this compound in models of neuropathic or chronic inflammatory pain.

  • Safety and Toxicology: A thorough assessment of the systemic side effects and potential for issues like rebound congestion or cardiovascular effects with doses required for analgesia.[4][26]

By pursuing these lines of inquiry, the scientific community can fully elucidate the analgesic profile of this compound and determine its potential place in the clinical management of pain.

References

Methodological & Application

Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Simultaneous Determination of Naphazoline Nitrate and Pheniramine Maleate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a simple, rapid, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Naphazoline and Pheniramine Maleate in bulk and pharmaceutical dosage forms, such as ophthalmic solutions.[1] The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability testing.[1][2] Chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent, providing excellent resolution between the active pharmaceutical ingredients (APIs) and their potential degradation products within a short analysis time.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

Table 1: Optimized Chromatographic Conditions

Parameter Specification
HPLC System Isocratic HPLC with UV-Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase 10 mM Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature Ambient (or 25°C)[4]
Detection Wavelength 260 nm[3]

| Run Time | Approximately 10 minutes |

Preparation of Solutions

1.2.1 Mobile Phase Preparation (1 Liter)

  • Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium phosphate monobasic) in deionized water.

  • Adjust the pH of the buffer to 6.0 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing 700 mL of the filtered phosphate buffer with 300 mL of HPLC-grade acetonitrile.

  • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

1.2.2 Standard Stock Solution Preparation

  • Accurately weigh approximately 25 mg of Naphazoline Nitrate reference standard and 300 mg of Pheniramine Maleate reference standard.

  • Transfer the standards into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution. This yields a nominal concentration of 250 µg/mL for this compound and 3000 µg/mL for Pheniramine Maleate.

1.2.3 Working Standard Solution Preparation

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • This produces a working standard solution with final concentrations of approximately 25 µg/mL of Naphazoline and 300 µg/mL of Pheniramine Maleate.

1.2.4 Sample Preparation (for Ophthalmic Solution)

  • Take a commercially available ophthalmic solution containing this compound and Pheniramine Maleate.

  • Based on the label claim (e.g., 0.025% Naphazoline and 0.3% Pheniramine), accurately dilute a known volume of the sample with the mobile phase to achieve a final concentration within the linearity range of the method (e.g., close to the working standard concentration).

  • Filter the diluted sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, accuracy, precision, robustness, and sensitivity.[1]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[5] Six replicate injections of the working standard solution are made, and the parameters are evaluated.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor (Asymmetry) ≤ 1.5 < 1.5
Theoretical Plates ≥ 2000 > 6000[1]
% RSD of Peak Area ≤ 2.0% < 0.6%

| % RSD of Retention Time | ≤ 1.0% | < 0.1% |

Linearity

Linearity was established by analyzing a series of solutions prepared at different concentration levels.[3]

Table 3: Linearity and Sensitivity Data

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL)
Naphazoline 5.0 - 45.0[3] > 0.999[3] 0.02[1] 0.07[1]

| Pheniramine Maleate | 10.0 - 110.0[3] | > 0.999[3] | 0.1[1] | 0.3[1] |

Accuracy and Precision

Accuracy was determined by the percent recovery of known amounts of analyte spiked into a placebo matrix. Precision was evaluated at the intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (% RSD).

Table 4: Accuracy and Precision Results

Analyte Accuracy (% Recovery) Precision (% RSD)
Naphazoline 99.0% - 102.0% < 2.0%[6]

| Pheniramine Maleate | 98.5% - 101.5% | < 2.0%[6] |

Visualized Workflows

The following diagrams illustrate the key workflows for this analytical protocol.

G cluster_std Standard Preparation cluster_smp Sample Preparation cluster_hplc ref_std Reference Standards (Naphazoline & Pheniramine) stock_sol Stock Solution (in Mobile Phase) ref_std->stock_sol Weigh & Dissolve work_std Working Standard Solution stock_sol->work_std Dilute hplc Ready for HPLC Injection work_std->hplc formulation Ophthalmic Formulation dil_smp Diluted Sample formulation->dil_smp Dilute with Mobile Phase dil_smp->hplc

Caption: Workflow for the preparation of standard and sample solutions.

G start Inject Prepared Sample/ Standard into HPLC separation Isocratic Separation (C18 Column) start->separation detection UV Detection (at 260 nm) separation->detection data_acq Data Acquisition (Chromatogram Generation) detection->data_acq integration Peak Integration (Area & Retention Time) data_acq->integration quant Quantification (vs. Standard) integration->quant report Generate Final Report (Assay Results) quant->report

Caption: General workflow for HPLC analysis and data processing.

Conclusion

The described RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the simultaneous quantification of this compound and Pheniramine Maleate.[1] Its simple mobile phase composition, short run time, and adherence to validation guidelines make it highly suitable for routine quality control analysis and stability studies of pharmaceutical formulations containing these two active ingredients.

References

Application of Naphazoline Nitrate as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline Nitrate is a sympathomimetic agent widely used as a vasoconstrictor in ophthalmic and nasal preparations to relieve congestion.[] To ensure the safety, efficacy, and quality of pharmaceutical products containing this compound, rigorous quality control testing is essential. This compound reference standards are highly characterized materials of established purity, used as a primary benchmark for the accurate and precise execution of these quality control analyses.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in key quality control tests, including identification, assay (potency), and impurity profiling. The methodologies are based on pharmacopeial monographs and published analytical procedures.[4][5][6]

Identification Tests

Identification tests are performed to confirm the identity of this compound in a sample by comparing its physicochemical properties to that of the reference standard.

Infrared (IR) Spectroscopy

Protocol:

  • Independently prepare samples of the this compound reference standard and the test sample.

  • Record the infrared absorption spectrum of both the reference standard and the test sample over the range of 4000 to 400 cm⁻¹.

  • The spectrum obtained from the test sample should be concordant with the spectrum of the this compound reference standard.[6]

Ultraviolet (UV) Spectroscopy

Protocol:

  • Prepare a solution of the this compound reference standard in methanol at a concentration of 20 µg/mL.[6]

  • Prepare a solution of the test sample in methanol at the same concentration.

  • Measure the UV absorbance of both solutions at 280 nm.[6]

  • The absorptivities of the sample and the standard solution, calculated on a dried basis, should not differ by more than 3.0%.[6]

Chemical Identification Test

Protocol:

  • Prepare a 1 in 100 solution of this compound in water.

  • To 10 mL of this solution, add 5 mL of bromine test solution (TS) and boil.

  • A deep purple color should develop, confirming the presence of Naphazoline.[4]

Test for Nitrate

Protocol:

  • A solution of this compound (1 in 20) should give a positive result in the qualitative tests for nitrate as per the relevant pharmacopeia.[4][5]

Assay (Potency Determination)

The assay determines the content of this compound in the drug substance or product, ensuring it is within the specified limits.

Titrimetric Method (Non-aqueous Titration)

This method is commonly found in pharmacopeial monographs for the assay of the pure drug substance.[4][5]

Protocol:

  • Accurately weigh about 0.4 g of previously dried this compound.[4][5]

  • Dissolve the sample in 10 mL of glacial acetic acid and 40 mL of acetic anhydride.[4][5]

  • Add 3 drops of crystal violet TS as an indicator.[4][5]

  • Titrate with 0.1 M perchloric acid until the color changes to blue-green.[6]

  • Perform a blank determination and make any necessary corrections.[4][5]

  • Each mL of 0.1 M perchloric acid is equivalent to 27.329 mg of C₁₄H₁₄N₂·HNO₃.[4]

Data Presentation: Titrimetric Assay Parameters

ParameterValue
AnalyteThis compound
Titrant0.1 M Perchloric Acid
SolventGlacial Acetic Acid and Acetic Anhydride
IndicatorCrystal Violet TS
EndpointBlue-green color
Equivalence1 mL of 0.1 M Perchloric Acid = 27.329 mg of this compound

Workflow for Titrimetric Assay

G start Start weigh Accurately weigh ~0.4 g of dried this compound start->weigh dissolve Dissolve in 10 mL Glacial Acetic Acid and 40 mL Acetic Anhydride weigh->dissolve indicator Add 3 drops of Crystal Violet TS dissolve->indicator titrate Titrate with 0.1 M Perchloric Acid VS indicator->titrate endpoint Observe endpoint (Blue-green color) titrate->endpoint calculate Calculate Naphazoline Nitrate content endpoint->calculate end End calculate->end

Caption: Workflow for the titrimetric assay of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more specific and widely used method for the assay of this compound in finished pharmaceutical formulations, often in combination with other active ingredients.[7][8][9]

Protocol for this compound in Ophthalmic Solution:

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).[7][8]

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) in an appropriate ratio (e.g., 80:20 buffer:methanol).[7][8] The pH of the mobile phase may be adjusted as needed (e.g., to pH 6.0).[7]

    • Flow Rate: 1.0 - 1.5 mL/min.[7][8]

    • Detection: UV at 280 nm or 285 nm.[7][8][10]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh a quantity of this compound reference standard and dissolve in a suitable diluent (e.g., mobile phase) to obtain a known concentration similar to the expected concentration in the sample preparation (e.g., 0.01 mg/mL).

  • Sample Solution Preparation:

    • Accurately dilute the pharmaceutical formulation with the diluent to obtain a theoretical this compound concentration similar to the standard solution.

  • Procedure:

    • Inject the standard solution in replicate (e.g., 5 times) and check for system suitability (see table below).

    • Inject the sample solution.

    • Calculate the content of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Data Presentation: HPLC Assay and System Suitability Parameters

ParameterTypical Value/Acceptance Criteria
Chromatographic Parameters
ColumnC18, 5 µm, 4.6 mm x 150 mm
Mobile PhasePhosphate Buffer : Methanol (80:20, v/v)
Flow Rate1.5 mL/min[7][8]
Detection Wavelength285 nm[7][8]
System Suitability
Tailing Factor≤ 2.0[11]
Theoretical Plates> 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%[11]
Method Validation Parameters
Linearity (Correlation Coefficient, r²)≥ 0.999[7][8]
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%

Workflow for HPLC Assay

G start Start hplc_setup Set up HPLC System (Column, Mobile Phase, Flow Rate, Detector) start->hplc_setup prep_std Prepare Standard Solution (this compound RS) sys_suit Perform System Suitability Test (Inject Standard Solution) prep_std->sys_suit prep_sample Prepare Sample Solution (from formulation) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup->prep_std hplc_setup->prep_sample check_criteria Check Acceptance Criteria (Tailing, RSD%, Plates) sys_suit->check_criteria check_criteria->hplc_setup Fail check_criteria->inject_sample Pass acquire_data Acquire and Integrate Chromatograms inject_sample->acquire_data calculate Calculate Assay Value (Compare Peak Areas) acquire_data->calculate end End calculate->end

Caption: Workflow for the HPLC assay of this compound.

Impurity Profiling

Impurity profiling is crucial for controlling the presence of unwanted chemicals, which can originate from synthesis, degradation, or storage. This compound reference standards, along with certified impurity reference standards, are used to identify and quantify these impurities.

Related Substances by HPLC

A stability-indicating HPLC method is used to separate this compound from its potential impurities and degradation products.

Protocol:

  • Chromatographic Conditions: The conditions are often similar to the assay method but may be optimized for better resolution of impurities. A gradient elution might be employed to separate a wider range of impurities.

  • Standard and Sample Preparation:

    • Standard Solution: A solution of this compound reference standard of known concentration.

    • Impurity Standard Solution: Solutions of known impurities (e.g., Naphazoline Impurity A) at specified concentrations (e.g., 0.2% of the active ingredient concentration).[12]

    • Sample Solution: A solution of the test sample at a relatively high concentration to ensure the detection of impurities.

  • Procedure:

    • Inject the diluent (blank), the impurity standard solution (for identification and quantification), the standard solution, and the sample solution.

    • Identify the peaks in the sample chromatogram corresponding to known impurities by comparing their retention times with those from the impurity standards.

    • Quantify the impurities either by comparison to their respective reference standards or, for unknown impurities, by comparing their peak area to the peak area of the principal drug in a diluted standard solution, assuming a response factor of 1.0 unless otherwise determined.

Data Presentation: Common Impurities and Limits

ImpurityTypical Limit (as per Pharmacopeia)
Impurity A (N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide)≤ 0.2%[12][13]
Unspecified Impurities≤ 0.10% each[12]
Total Impurities≤ 0.4%[12]

Logical Relationship in Impurity Analysis

G substance This compound Drug Substance/Product hplc Stability-Indicating HPLC Method substance->hplc main_peak Main Peak: This compound hplc->main_peak impurity_peaks Impurity Peaks hplc->impurity_peaks identification Peak Identification (based on Retention Time) impurity_peaks->identification rs_naphazoline This compound RS rs_naphazoline->identification quantification Peak Quantification (based on Peak Area) rs_naphazoline->quantification for unknown impurities rs_impurity Impurity RS (e.g., Impurity A) rs_impurity->identification rs_impurity->quantification for known impurities identification->quantification

Caption: Logical relationship for impurity identification and quantification.

Conclusion

The use of this compound reference standards is indispensable for the accurate and reliable quality control of pharmaceutical products. These standards are fundamental for identity confirmation, potency determination, and the control of impurities, thereby ensuring that the final products meet the stringent requirements for safety and efficacy mandated by regulatory authorities. Adherence to the protocols outlined in this document will support robust quality control practices in pharmaceutical development and manufacturing.

References

Application Notes and Protocols for In Vitro Analysis of Naphazoline Nitrate Effects on Mouse Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline nitrate is a sympathomimetic agent that functions as a potent α-adrenergic receptor agonist, leading to vasoconstriction.[1] While its primary use is in ophthalmic and nasal preparations for symptomatic relief of redness and congestion, its anti-inflammatory properties suggest a broader potential therapeutic application.[2] Studies in animal models have shown that naphazoline can reduce the levels of key inflammatory mediators, including TNF-α, IL-1β, and IL-6.[1][3] Fibroblasts are critical cellular components of connective tissue that play an active role in inflammatory processes and wound healing. Understanding the direct effects of this compound on fibroblast function is essential for evaluating its potential in modulating inflammatory responses at the cellular level.

These application notes provide a comprehensive protocol for studying the effects of this compound on mouse fibroblasts in vitro. The described assays will enable researchers to assess its cytotoxicity, its impact on the secretion of inflammatory cytokines, and its influence on key intracellular signaling pathways.

Experimental Protocols

Primary Mouse Fibroblast Isolation and Culture

This protocol is adapted from established methods for generating primary fibroblast cultures from mouse tissue.[4]

Materials:

  • Mouse ear or tail tissue

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS), sterile

  • Collagenase D solution (2.5 mg/mL in complete medium)

  • Pronase solution (2.5 mg/mL in sterile water)[4]

  • Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • 70 µm cell strainer

  • 10 cm cell culture dishes

Procedure:

  • Euthanize a mouse according to institutional guidelines.

  • Aseptically collect ear or tail tissue (~1-2 cm).

  • Disinfect the tissue by immersing it in 70% ethanol for 5 minutes, followed by three washes in sterile PBS.[4]

  • Mince the tissue into small pieces (<1 mm³) using sterile scissors.

  • Transfer the minced tissue to a sterile tube containing a solution of Collagenase D and Pronase.

  • Incubate at 37°C for 90 minutes on a shaker to digest the tissue.[4]

  • Neutralize the enzymatic digestion by adding an equal volume of complete medium.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove undigested tissue.[4]

  • Centrifuge the cell suspension at 450 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium.

  • Plate the cells onto a 10 cm culture dish and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days. Fibroblasts will adhere and proliferate. Passage the cells using Trypsin-EDTA when they reach 80-90% confluency. Cells between passages 2 and 6 are recommended for experiments.

This compound Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Materials:

  • Mouse fibroblasts

  • 96-well cell culture plates

  • This compound (powder, USP grade)

  • Sterile PBS or DMEM for drug dissolution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed mouse fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Prepare a stock solution of this compound (e.g., 100 mM) in sterile PBS or serum-free DMEM. Further dilute this stock to create a series of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

  • Remove the medium from the cells and add 100 µL of the various this compound concentrations. Include a "vehicle control" (medium with the highest concentration of the solvent used for dissolution) and a "no treatment" control.

  • Incubate for 24, 48, or 72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Analysis of Inflammatory Cytokine Secretion (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

Materials:

  • Mouse fibroblasts

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS) as an inflammatory stimulus

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed fibroblasts in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.

  • Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • Incubate for 24 hours at 37°C.

  • Collect the culture supernatant from each well and centrifuge to remove cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Investigation of Signaling Pathways (Western Blot)

This protocol assesses the effect of this compound on the activation of key inflammatory signaling pathways, such as the NF-κB pathway, by measuring protein expression and phosphorylation.

Materials:

  • Mouse fibroblasts

  • 6-well cell culture plates

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed fibroblasts in 6-well plates (5 x 10⁵ cells/well) and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS for a specified time (e.g., 30-60 minutes for phosphorylation events).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescent imaging system. Quantify band intensity using densitometry software.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: Cytotoxicity of this compound on Mouse Fibroblasts (MTT Assay)

This compound Conc. 24h Viability (%) 48h Viability (%) 72h Viability (%)
Control (Untreated) 100 ± SD 100 ± SD 100 ± SD
Vehicle Control Value ± SD Value ± SD Value ± SD
0.1 µM Value ± SD Value ± SD Value ± SD
1 µM Value ± SD Value ± SD Value ± SD
10 µM Value ± SD Value ± SD Value ± SD
100 µM Value ± SD Value ± SD Value ± SD
1 mM Value ± SD Value ± SD Value ± SD

SD: Standard Deviation

Table 2: Effect of this compound on LPS-Induced Cytokine Secretion (ELISA)

Treatment Group TNF-α Conc. (pg/mL) IL-6 Conc. (pg/mL)
Control (Untreated) Value ± SD Value ± SD
LPS (1 µg/mL) Value ± SD Value ± SD
Naphazoline [Low Conc.] Value ± SD Value ± SD
Naphazoline [Low Conc.] + LPS Value ± SD Value ± SD
Naphazoline [High Conc.] Value ± SD Value ± SD
Naphazoline [High Conc.] + LPS Value ± SD Value ± SD

SD: Standard Deviation

Table 3: Densitometric Analysis of Western Blot Results

Treatment Group p-p65 / Total p65 Ratio
Control (Untreated) Value ± SD
LPS (1 µg/mL) Value ± SD
Naphazoline + LPS Value ± SD

Values normalized to β-actin loading control. SD: Standard Deviation.

Visualizations: Diagrams and Workflows

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Isolate & Culture Primary Mouse Fibroblasts B Passage & Expand Cells A->B C Seed Cells into Multi-well Plates B->C E Treat Cells with Naphazoline (and/or LPS stimulus) C->E D Prepare this compound Working Solutions D->E F Cytotoxicity (MTT Assay) E->F G Cytokine Secretion (ELISA) E->G H Signaling Pathway (Western Blot) E->H I Measure Absorbance/ Chemiluminescence F->I G->I H->I J Calculate & Tabulate Data I->J K Statistical Analysis J->K

Caption: Experimental workflow for studying this compound in fibroblasts.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus naph This compound receptor α-Adrenergic Receptor naph->receptor Agonist tlr4 TLR4 receptor->tlr4 Inhibits Signal? lps LPS lps->tlr4 Activates ikb IκBα tlr4->ikb Leads to Phosphorylation & Degradation ikb_nfkb IκBα - p50/p65 (Inactive) nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) dna->cytokines Promotes Transcription

Caption: Hypothesized signaling pathway of this compound in fibroblasts.

References

Application Notes and Protocols for Evaluating the Efficacy of Naphazoline Nitrate Decongestants in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naphazoline nitrate is a sympathomimetic amine that functions as a decongestant by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced swelling.[1] Evaluating the efficacy of new formulations or delivery systems of this compound requires robust and reproducible animal models that can accurately predict clinical outcomes. This document provides detailed application notes and protocols for commonly used animal models and experimental techniques to assess the decongestant effects of this compound.

Mechanism of Action of this compound

This compound is an agonist of peripheral α-adrenergic receptors, primarily α1 and α2 subtypes, located on the smooth muscle cells of blood vessels in the nasal mucosa.[1][2] Activation of these receptors initiates a signaling cascade that results in vasoconstriction, reducing blood flow to the nasal passages and thereby decreasing tissue swelling and nasal congestion.[1]

Below is a diagram illustrating the signaling pathway of this compound.

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Naphazoline Naphazoline Nitrate AlphaReceptor α-Adrenergic Receptor Naphazoline->AlphaReceptor Binds to GProtein Gq Protein Activation AlphaReceptor->GProtein Activates PLC Phospholipase C (PLC) Activation GProtein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_influx Ca²⁺ Influx DAG->Ca2_influx Ca2_release Ca²⁺ Release ER->Ca2_release Vasoconstriction Vasoconstriction (Decongestion) Ca2_release->Vasoconstriction Ca2_influx->Vasoconstriction

Figure 1: Signaling pathway of this compound.

Recommended Animal Models

Several animal species are utilized to model nasal congestion and evaluate the efficacy of decongestants. The choice of model depends on the specific research question, available resources, and the desired endpoints. Commonly used models include guinea pigs, rabbits, and dogs.

  • Guinea Pig (Cavia porcellus): Guinea pigs are frequently used for allergic rhinitis models, where nasal congestion is a primary symptom. They are sensitive to allergens like ovalbumin, which can induce a robust inflammatory response and subsequent nasal obstruction.

  • Rabbit (Oryctolagus cuniculus): Rabbits are often used for studying nasal mucosal blood flow and histological changes due to their suitable size and well-characterized nasal anatomy.

  • Dog (Canis lupus familiaris): Dogs, particularly beagles, are a larger animal model that allows for the use of techniques like acoustic rhinometry, which are also used in human clinical trials.[3]

Data Presentation: Efficacy of Alpha-Adrenergic Agonists

Note: Specific quantitative data for this compound in standardized animal models of nasal congestion is limited in the available scientific literature. The following tables present representative data for other alpha-adrenergic agonists (e.g., Oxymetazoline, Pseudoephedrine) to illustrate the expected outcomes and data presentation format from the described experimental protocols. This data should be considered illustrative of the endpoints and magnitude of effects that can be measured.

Table 1: Effect of Alpha-Adrenergic Agonists on Nasal Airway Resistance (NAR) in Guinea Pigs with Allergen-Induced Nasal Congestion

Treatment GroupDosageRoute of AdministrationChange in NAR from Baseline (%)
Vehicle ControlN/AIntranasal+99 ± 14
Phenylpropanolamine3 mg/kgIntravenousNo significant effect
Hypothetical this compound0.1% solutionIntranasalData to be determined

Data for Phenylpropanolamine is illustrative and derived from a study on guinea pigs with ovalbumin-induced nasal obstruction.[4] A positive change indicates an increase in resistance (congestion), while a negative change would indicate a decrease (decongestion).

Table 2: Effect of Alpha-Adrenergic Agonists on Nasal Cavity Volume in Dogs with Induced Nasal Congestion

Treatment GroupDosageRoute of AdministrationChange in Nasal Cavity Volume from Congested State (%)
Vehicle ControlN/AIntranasalNo significant change
d-Pseudoephedrine3.0 mg/kgOralSignificant increase (reversal of congestion)
Hypothetical this compound0.1% solutionIntranasalData to be determined

Data for d-Pseudoephedrine is illustrative and derived from a study in dogs where congestion was induced by compound 48/80.[3]

Table 3: Effect of Alpha-Adrenergic Agonists on Nasal Mucosal Blood Flow in Rabbits

Treatment GroupDosageRoute of AdministrationReduction in Nasal Mucosal Blood Flow (%)
OxymetazolineClinically relevant doseTopical~50
Hypothetical this compound0.1% solutionTopicalData to be determined

Data for Oxymetazoline is illustrative and derived from a study in rabbits using laser-Doppler flowmetry.[5]

Experimental Protocols

The following are detailed protocols for inducing nasal congestion and evaluating the efficacy of this compound in the recommended animal models.

This protocol describes the induction of allergic rhinitis in guinea pigs, leading to nasal congestion, which can then be treated with this compound to evaluate its decongestant effect.

cluster_sensitization Sensitization Phase (Days 1-14) cluster_challenge Challenge Phase (Days 15-21) cluster_treatment_evaluation Treatment and Evaluation Phase sensitization_step1 Day 1: Sensitize guinea pigs with intraperitoneal injection of ovalbumin and Al(OH)3 as adjuvant. sensitization_step2 Repeat sensitization every other day for a total of 7 injections. sensitization_step1->sensitization_step2 challenge_step1 Challenge guinea pigs daily with intranasal instillation of ovalbumin solution. treatment_step1 Administer this compound or vehicle control intranasally. evaluation_step1 Measure Nasal Airway Resistance (NAR) using rhinomanometry. treatment_step1->evaluation_step1

Figure 2: Experimental workflow for the guinea pig model.

Protocol for Induction of Allergic Rhinitis in Guinea Pigs:

  • Animals: Male Dunkin-Hartley guinea pigs (300-350 g) are used.

  • Sensitization (Days 1-14):

    • On day 1, sensitize each guinea pig with an intraperitoneal injection of 1 mL saline containing 0.3 mg ovalbumin (as antigen) and 30 mg aluminum hydroxide (as adjuvant).[6]

    • Repeat the intraperitoneal injections every other day for a total of seven injections.[6]

  • Challenge (Days 15-21):

    • From day 15 to day 21, challenge the sensitized guinea pigs daily by intranasal instillation of 20 µL of a 5% ovalbumin solution into each nostril.[6]

    • A control group should receive saline instillations.

  • Confirmation of Allergic Rhinitis:

    • Observe the animals for clinical signs of allergic rhinitis, such as sneezing, nasal rubbing, and rhinorrhea.

    • The model is considered successful if the total symptom score exceeds a predefined threshold (e.g., >5 points based on a scoring system).[7]

Protocol for Evaluation of this compound Efficacy:

  • Treatment:

    • Following the challenge phase, divide the animals into treatment groups (e.g., vehicle control, this compound 0.1%).

    • Administer the assigned treatment intranasally.

  • Measurement of Nasal Airway Resistance (NAR) by Rhinomanometry:

    • Anesthetize the guinea pig.

    • Perform a tracheostomy and insert a cannula into the trachea.

    • Connect the animal to a small animal ventilator.

    • Measure the pressure-flow relationship of the nasal passages to determine NAR. An increase in NAR indicates nasal obstruction.[4]

This model is suitable for assessing the vasoconstrictive effects of this compound on the nasal microvasculature.

cluster_treatment Treatment Phase cluster_blood_flow Blood Flow Measurement cluster_histology Histological Analysis treatment_step1 Administer this compound (e.g., 0.1% solution) or vehicle control intranasally to rabbits. blood_flow_step1 Anesthetize the rabbit. histology_step1 After the treatment period, euthanize the rabbits and collect nasal mucosal tissue. blood_flow_step2 Position a laser Doppler flowmetry probe on the nasal mucosa. blood_flow_step1->blood_flow_step2 blood_flow_step3 Record baseline blood flow. blood_flow_step2->blood_flow_step3 blood_flow_step4 Administer this compound and record changes in blood flow. blood_flow_step3->blood_flow_step4 histology_step2 Process tissue for histopathological examination (e.g., H&E staining). histology_step1->histology_step2 histology_step3 Evaluate for changes in vascular congestion, edema, and inflammatory cell infiltration. histology_step2->histology_step3

Figure 3: Experimental workflow for the rabbit model.

Protocol for Laser Doppler Flowmetry:

  • Anesthesia: Anesthetize a New Zealand white rabbit.

  • Surgical Preparation: Surgically expose the nasal mucosa.

  • Probe Placement: Position a laser Doppler flowmetry probe over the nasal mucosa.

  • Measurement:

    • Record a stable baseline blood flow reading.

    • Topically apply this compound solution (e.g., 0.1%) to the nasal mucosa.

    • Continuously record the blood flow to measure the decrease and duration of vasoconstriction.[5]

Protocol for Histological Examination:

  • Treatment Regimen: Administer 0.1% this compound solution intranasally to rabbits multiple times a day for a specified period (e.g., 6 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the nasal turbinates.

  • Histopathology:

    • Fix the tissue in 10% formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Examine the sections under a light microscope for changes in vascular congestion, edema, inflammatory cell infiltration, and epithelial integrity.

This model is ideal for assessing changes in nasal cavity geometry using acoustic rhinometry.

cluster_congestion Induction of Nasal Congestion cluster_treatment_evaluation Treatment and Evaluation congestion_step1 Anesthetize or use conscious beagle dogs. congestion_step2 Administer a congesting agent (e.g., compound 48/80) intranasally. congestion_step1->congestion_step2 treatment_step1 Administer this compound or vehicle control intranasally. evaluation_step1 Measure nasal cavity volume and minimum cross-sectional area using acoustic rhinometry. treatment_step1->evaluation_step1

Figure 4: Experimental workflow for the dog model.

Protocol for Acoustic Rhinometry:

  • Animal Model: Use conscious or anesthetized beagle dogs.

  • Induction of Congestion:

    • Administer a mast cell degranulating agent, such as compound 48/80, intranasally to induce nasal congestion.[3]

  • Acoustic Rhinometry Measurement:

    • Use an acoustic rhinometer with a suitable adapter for the dog's nostril.

    • Obtain a baseline measurement of the nasal cavity volume and minimum cross-sectional area.

    • Administer this compound intranasally.

    • Perform serial measurements with the acoustic rhinometer at various time points post-administration to quantify the decongestant effect (increase in nasal volume and cross-sectional area).[3]

Concluding Remarks

The selection of an appropriate animal model and endpoint is critical for the preclinical evaluation of this compound decongestants. Guinea pig models of allergic rhinitis are well-suited for assessing efficacy in an inflammatory context. Rabbit models are valuable for direct measurement of vasoconstrictive effects and for histological safety assessments. Dog models, with the use of acoustic rhinometry, provide data that is highly translatable to human clinical studies. By employing these detailed protocols, researchers can generate reliable and relevant data to support the development of novel this compound formulations and therapies.

References

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of Residual Solvents in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances, excipients, or in the preparation of drug products. Since these solvents have no therapeutic benefit, their levels must be controlled to meet strict safety standards. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of residual solvents. Its high sensitivity and selectivity make it an ideal method for detecting trace levels of these impurities in pharmaceutical matrices. This document provides a detailed overview of the application of GC-MS for residual solvent analysis, including experimental protocols and data presentation, in accordance with regulatory guidelines such as the International Council for Harmonisation (ICH) Q3C and the United States Pharmacopeia (USP) chapter <467>.[1][2][3][4][5]

Regulatory Framework

The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity and potential risk to human health.[1][2][4][6]

  • Class 1 solvents are known or strongly suspected human carcinogens and environmental hazards that should be avoided.[2][4][6]

  • Class 2 solvents are non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities, and their levels should be limited.[2][4][6]

  • Class 3 solvents have low toxic potential and are considered less of a risk to human health.[2][4][6]

The USP <467> provides detailed procedures for the identification, control, and quantification of residual solvents, often employing headspace GC for sample introduction.[3][7][8][9]

Experimental Workflow

The general workflow for residual solvent analysis by GC-MS involves sample preparation, GC separation, and MS detection and quantification. Headspace sampling is the most common sample introduction technique as it minimizes matrix effects and protects the analytical system from non-volatile sample components.[8][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Pharmaceutical Sample (Drug Substance/Product) Vial Headspace Vial Sample->Vial Solvent Dilution Solvent (e.g., DMSO, Water) Solvent->Vial Headspace Headspace Autosampler GC Gas Chromatograph Headspace->GC Injection MS Mass Spectrometer GC->MS Separation & Ionization DataSystem Data System MS->DataSystem Quantification Quantification & Identification DataSystem->Quantification Report Report Quantification->Report

Caption: Workflow for Residual Solvent Analysis by GC-MS.

Detailed Experimental Protocol

This protocol is a general guideline for the analysis of residual solvents using headspace GC-MS and is based on methodologies described in USP <467>.[3][7]

1. Materials and Reagents

  • Solvents: HPLC or GC-grade Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and water.[5][7][11]

  • Standards: Certified reference standards of the residual solvents of interest.

  • Sample Vials: 10 mL or 20 mL headspace vials with crimp caps and septa.[7]

2. Standard Preparation

  • Stock Solution: Prepare a stock solution containing the residual solvents of interest in a suitable solvent (e.g., DMSO).

  • Working Standard: Dilute the stock solution with the appropriate solvent (e.g., water for water-soluble articles, DMSO for water-insoluble articles) to a concentration that is relevant to the permitted daily exposure (PDE) limits outlined in ICH Q3C.

3. Sample Preparation

  • Accurately weigh a suitable amount of the drug substance or product into a headspace vial.

  • Add a known volume of the appropriate dilution solvent.

  • Seal the vial immediately.

  • For water-soluble samples, use water as the diluent. For water-insoluble samples, DMSO or DMF can be used.[5][11]

4. GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters. These may need to be optimized for specific applications.

ParameterTypical Setting
Gas Chromatograph Agilent 8890 GC or equivalent[3]
Headspace Sampler Agilent 7697A or equivalent[3]
GC Column DB-624, DB-Select 624 UI, or equivalent (30 m x 0.32 mm, 1.8 µm) for Procedure A; HP-INNOWax or equivalent for Procedure B[3][7][9]
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial 40 °C for 20 min, ramp to 240 °C at 10 °C/min, hold for 20 min
Mass Spectrometer Agilent 5977B MSD or equivalent[3]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

5. Data Analysis

  • Identification: Identify the residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards.

  • Quantification: Quantify the amount of each residual solvent using an external standard method. Create a calibration curve by analyzing a series of standards of known concentrations.

Quantitative Data Summary

The following tables summarize typical performance data for the GC-MS analysis of residual solvents.

Table 1: System Suitability and Performance

ParameterTypical ValueReference
Resolution (Acetonitrile/Methylene Chloride) > 1.0[9][11]
Signal-to-Noise Ratio (S/N) for Class 1 Solvents > 5 for 1,1,1-Trichloroethane; > 3 for other peaks[9]
Repeatability (Area RSD%) < 15%[7]

Table 2: Example Quantitative Performance for Selected Class 2 Solvents

SolventLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
Acetonitrile0.51.5> 0.999
Chloroform0.10.3> 0.999
Cyclohexane0.20.6> 0.999
Dichloromethane0.30.9> 0.999
Toluene0.41.2> 0.999

Note: These values are examples and may vary depending on the specific instrumentation and method parameters.

Conclusion

GC-MS is a robust and reliable technique for the analysis of residual solvents in pharmaceutical products. The use of headspace sampling simplifies sample preparation and minimizes matrix interference. By following established protocols and regulatory guidelines, researchers and drug development professionals can accurately identify and quantify residual solvents to ensure the safety and quality of pharmaceutical products. The combination of chromatographic separation and mass spectrometric detection provides a high degree of certainty in the analytical results.

References

Application Notes: The Use of Naphazoline Nitrate in Non-Bacterial Conjunctivitis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naphazoline nitrate is a sympathomimetic amine that functions as a potent vasoconstrictor.[1][2] It is widely utilized in over-the-counter ophthalmic solutions to provide temporary relief from the redness associated with minor eye irritations, including non-bacterial forms of conjunctivitis such as allergic conjunctivitis.[3][4] In a research context, this compound serves as a valuable tool in preclinical and clinical models to study the mechanisms of conjunctival hyperemia (redness) and to evaluate the efficacy of anti-allergic or anti-inflammatory compounds. Its rapid onset of action in constricting conjunctival arterioles makes it a useful reference compound in models like the Conjunctival Allergen Challenge (CAC).[1][3][5]

Mechanism of Action

Naphazoline is a direct-acting sympathomimetic agent with marked alpha-adrenergic activity and minimal to no effect on beta-adrenergic receptors.[1][3] Its therapeutic effect in non-bacterial conjunctivitis is primarily due to its action on alpha-adrenergic receptors located on the vascular smooth muscle of conjunctival arterioles.[2][6]

  • Receptor Binding: Naphazoline binds to and stimulates both α1- and α2-adrenergic receptors on vascular smooth muscle cells.[2][7]

  • Signal Transduction: Activation of these receptors initiates a downstream signaling cascade, leading to an increase in intracellular calcium concentration.

  • Vasoconstriction: The elevated calcium levels cause the smooth muscle cells to contract, resulting in the constriction of small arterioles in the conjunctiva.[3][6]

  • Clinical Effect: This vasoconstriction reduces local blood flow, thereby decreasing conjunctival congestion, redness, and edema.[1][6]

Naphazoline_MoA Naphazoline This compound Receptor Alpha-Adrenergic Receptors (α1 and α2) on Vascular Smooth Muscle Naphazoline->Receptor Binds & Activates Signal Increased Intracellular Calcium (Ca2+) Receptor->Signal Initiates Signaling Vasoconstriction Vasoconstriction of Conjunctival Arterioles Signal->Vasoconstriction Causes Contraction Effect Reduced Conjunctival Redness (Hyperemia) and Edema Vasoconstriction->Effect Leads to

Caption: this compound's vasoconstrictive signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for establishing reproducible non-bacterial conjunctivitis models. The most common application is in models of allergic conjunctivitis.

Protocol 1: Animal Model of Allergen-Induced Conjunctivitis

This protocol describes a common method for inducing allergic conjunctivitis in rodents (guinea pigs or mice), which are frequently used species for these studies.[8][9][10]

Objective: To establish an acute allergic conjunctivitis model to evaluate the efficacy of this compound or other test articles.

Materials:

  • Animals: Male guinea pigs (e.g., Hartley strain) or mice (e.g., BALB/c).[8][9]

  • Sensitizing Agent: Ovalbumin (OA).[10][11]

  • Adjuvant: Aluminum hydroxide gel (Alum).[11]

  • Challenge Agent: Ovalbumin (OA) solution in Phosphate-Buffered Saline (PBS).

  • Test Article: this compound ophthalmic solution (e.g., 0.05%).

  • Control Articles: Vehicle/Placebo (e.g., PBS), positive control (e.g., known antihistamine).

Methodology:

  • Sensitization (Day 0):

    • Anesthetize the animal according to approved institutional protocols.

    • Administer a subconjunctival or intraperitoneal injection of the sensitizing agent mixed with an adjuvant. For example, a subconjunctival injection of 2 µg of OA and 2 mg of aluminum hydroxide gel in guinea pigs.[11]

    • Allow a sensitization period of 14-21 days.[9][11]

  • Topical Allergen Challenge (e.g., Day 15, 17, 19):

    • Instill a low volume (e.g., 10-25 µL) of the OA challenge solution into the conjunctival sac of each eye.[11]

  • Treatment Administration (Day of Final Challenge):

    • Randomly assign animals to treatment groups (Naphazoline, Vehicle, Positive Control).

    • 15 minutes prior to the final allergen challenge, instill one drop (approx. 25-35 µL) of the assigned test article into the conjunctival sac.[11][12]

  • Evaluation:

    • Assess clinical signs and collect biological samples at specific time points post-challenge (e.g., 15, 30, 60 minutes).[10][11]

Experimental_Workflow cluster_sensitization Phase 1: Sensitization cluster_challenge Phase 2: Challenge & Treatment cluster_evaluation Phase 3: Evaluation A Day 0: Sensitize Animals (e.g., Ovalbumin + Alum Intraperitoneal Injection) B Day 15-21: Administer Test Article (e.g., Naphazoline) A->B 15-21 Day Wait C 15 min Post-Treatment: Induce Allergic Reaction (Topical Allergen Challenge) B->C D Post-Challenge (e.g., 30-60 min): Assess Clinical Signs (Redness, Swelling) C->D E Collect Samples (Tears, Conjunctival Tissue) for Biomarker Analysis D->E Allergic_Cascade cluster_symptoms Clinical Signs & Symptoms Allergen Allergen Exposure (e.g., Pollen, Dander) MastCell Mast Cell Degranulation Allergen->MastCell Mediators Release of Mediators (Histamine, Prostaglandins) MastCell->Mediators Itching Itching (Nerve Stimulation) Mediators->Itching Vasodilation Vasodilation & Increased Permeability Mediators->Vasodilation Redness Redness (Hyperemia) & Swelling (Edema) Vasodilation->Redness Naphazoline Naphazoline (α-agonist) Naphazoline->Vasodilation Inhibits by Vasoconstriction

References

Troubleshooting & Optimization

Troubleshooting tailing peaks in HPTLC analysis of Naphazoline Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tailing peaks during the High-Performance Thin-Layer Chromatography (HPTLC) analysis of Naphazoline Nitrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of tailing peaks in the HPTLC analysis of this compound?

A1: Tailing peaks in the HPTLC analysis of this compound, a basic compound, are primarily due to strong secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol Interactions: Free silanol groups on the surface of the silica gel stationary phase can strongly interact with the basic amine groups of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: An unsuitable pH of the mobile phase can lead to the ionization of silanol groups, increasing their interaction with the basic analyte.[1][3]

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase may lack the necessary components to effectively compete with the analyte for active sites on the stationary phase or to suppress the undesirable interactions.

  • Sample Overload: Applying too concentrated a sample can saturate the stationary phase, resulting in a distorted, tailing peak shape.[1][4]

  • Stationary Phase Incompatibility: The choice of stationary phase may not be optimal for the separation of a basic compound like this compound.[1]

  • Poor Sample Preparation: The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase, causing band distortion at the origin.[5][6]

Q2: How can I eliminate or reduce peak tailing for this compound?

A2: To address peak tailing, a systematic approach to optimizing your HPTLC method is recommended. Here are several strategies:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase. These modifiers compete with this compound for the active silanol sites, thereby reducing tailing. A mobile phase of ethyl acetate:ethanol:triethylamine (8:2:0.2, v/v/v) has been used successfully.[7]

    • Use of Ionic Liquids: Imidazolium-class ionic liquids can be used as mobile phase additives to effectively eliminate tailing. A concentration of 1.5% (v/v) in an acetonitrile-water mixture has been shown to produce symmetrical peaks.[8][9][10]

    • Adjusting Polarity: Modifying the polarity of the mobile phase by adjusting the ratio of solvents can improve peak shape.[11]

  • Stationary Phase Selection:

    • Reversed-Phase Plates: Consider using RP-18 plates, as they can offer better peak shapes for basic compounds compared to normal-phase silica gel.[8][9][10]

    • End-capped Plates: Utilize end-capped silica gel plates where the residual silanol groups are chemically deactivated, minimizing their interaction with basic analytes.[1]

  • Sample Concentration and Application:

    • Dilute the Sample: If column overload is suspected, dilute your sample and re-run the analysis.[1][4][11]

    • Optimize Application Volume: Reduce the volume of the applied sample to prevent band broadening at the origin.

Q3: What are some recommended HPTLC methods for the analysis of this compound that minimize peak tailing?

A3: Several HPTLC methods have been developed to achieve good separation and peak shape for this compound. Below are two examples of detailed experimental protocols.

Experimental Protocols

Method 1: Normal-Phase HPTLC with a Basic Modifier

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate: Ethanol: Triethylamine (8:2:0.2, v/v/v).

  • Sample Preparation: Dissolve the sample in methanol.

  • Application: Apply the sample as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Densitometric Analysis: Scan the plate at 220 nm.[7]

Method 2: Reversed-Phase HPTLC with an Ionic Liquid Modifier

  • Stationary Phase: HPTLC RP-18 F254S plates.

  • Mobile Phase: Acetonitrile: Water (60:40, v/v) containing 1.5% (v/v) of an imidazolium-class ionic liquid (e.g., [emim][BF4]).

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1.2 mg/mL).[8]

  • Application: Apply the sample as bands.

  • Development: Develop the plate in a saturated chamber.

  • Densitometric Analysis: Scan the plate at 276 nm.[8]

Data Presentation: Mobile Phase Comparison

The choice of mobile phase is critical in controlling peak shape. The following table summarizes different mobile phase compositions and their reported effectiveness in analyzing this compound.

Mobile Phase CompositionStationary PhaseObservation on Peak ShapeReference
Ethyl acetate: Ethanol: Triethylamine (8:2:0.2, v/v/v)HPTLC Silica Gel 60 F254Good separation and peak symmetry.[7]
Acetonitrile: Water (60:40, v/v)HPTLC RP-18Strong retention and peak tailing.[8]
Acetonitrile: Water (60:40, v/v) with 1.5% (v/v) [emim][BF4]HPTLC RP-18Symmetrical peak shape, no tailing.[8][10]
Methanol: Ethyl acetate: 33% Ammonia (2:8:1, by volume)TLC Aluminum Silica F254Good separation for Naphazoline HCl.[12]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting tailing peaks in the HPTLC analysis of this compound.

Troubleshooting_Workflow start Tailing Peak Observed for This compound check_overload Is Sample Overload a Possibility? start->check_overload dilute_sample Dilute Sample and Re-analyze check_overload->dilute_sample Yes check_mobile_phase Evaluate Mobile Phase check_overload->check_mobile_phase No peak_improves_overload Peak Shape Improves? dilute_sample->peak_improves_overload overload_confirmed Issue Resolved: Sample Overload peak_improves_overload->overload_confirmed Yes peak_improves_overload->check_mobile_phase No add_modifier Add Basic Modifier (e.g., TEA, Ammonia) check_mobile_phase->add_modifier use_il Use Ionic Liquid Modifier check_mobile_phase->use_il peak_improves_mp Peak Shape Improves? add_modifier->peak_improves_mp use_il->peak_improves_mp mp_optimized Issue Resolved: Mobile Phase Optimized peak_improves_mp->mp_optimized Yes check_stationary_phase Evaluate Stationary Phase peak_improves_mp->check_stationary_phase No use_rp Switch to Reversed-Phase (RP-18) Plate check_stationary_phase->use_rp use_endcapped Use End-capped Silica Plate check_stationary_phase->use_endcapped peak_improves_sp Peak Shape Improves? use_rp->peak_improves_sp use_endcapped->peak_improves_sp sp_optimized Issue Resolved: Stationary Phase Optimized peak_improves_sp->sp_optimized Yes further_investigation Further Investigation Required: Consult Advanced Troubleshooting peak_improves_sp->further_investigation No

Caption: Troubleshooting workflow for tailing peaks in this compound HPTLC analysis.

References

Optimizing mobile phase composition for Naphazoline Nitrate HPLC separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Naphazoline Nitrate. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes and solutions?

Answer:

Poor peak shape for this compound is a common issue that can often be resolved by addressing the mobile phase composition and column chemistry.

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the surface of the C18 stationary phase can interact with the basic amine groups of Naphazoline, leading to peak tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5% v/v).[1] TEA will preferentially interact with the active silanol sites, reducing their interaction with the analyte and improving peak symmetry.[1]

  • Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound. If the pH is close to the pKa of Naphazoline (approximately 10.8), you may observe peak splitting or broadening.[1]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Naphazoline, a lower pH (e.g., pH 2.8-3.5) is often used to ensure it is fully protonated and behaves consistently.[1][2] Phosphate buffers are commonly employed to maintain a stable pH.[1][3][4][5]

  • Cause 3: Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of the sample.

Question: My retention time for this compound is drifting or inconsistent. What should I investigate?

Answer:

Retention time drift can be caused by several factors related to the mobile phase, column, and HPLC system.

  • Cause 1: Inadequately Equilibrated Column: If the column is not properly equilibrated with the mobile phase before injection, you may observe shifting retention times in the initial runs.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis until a stable baseline is achieved.

  • Cause 2: Changes in Mobile Phase Composition: Small variations in the mobile phase preparation, such as inaccurate solvent ratios or pH, can lead to significant changes in retention.

    • Solution: Prepare the mobile phase carefully and consistently. Premixing the aqueous and organic components is recommended over online mixing for better reproducibility. Ensure the pH is accurately measured and adjusted before adding the organic modifier.

  • Cause 3: Temperature Fluctuations: Variations in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Cause 4: Pump and System Leaks: Leaks in the HPLC system can cause a drop in pressure and an increase in retention times.

    • Solution: Visually inspect all fittings and connections for any signs of leakage. Perform a system pressure test to confirm the integrity of the pump and flow path.

Question: I am not getting adequate separation between this compound and other components in my sample. How can I improve the resolution?

Answer:

Improving resolution often involves optimizing the mobile phase composition and other chromatographic parameters.

  • Cause 1: Insufficient Organic Modifier: The percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase directly influences the retention and separation.

    • Solution: Systematically vary the ratio of the aqueous buffer to the organic modifier. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early eluting peaks.

  • Cause 2: Incorrect Mobile Phase pH: The pH can affect the selectivity between this compound and other ionizable compounds in the mixture.

    • Solution: Experiment with different pH values of the aqueous buffer to alter the retention characteristics of the analytes and improve their separation.

  • Cause 3: Suboptimal Stationary Phase: The choice of the HPLC column is crucial for achieving the desired separation.

    • Solution: While C18 columns are most common, consider trying a different stationary phase, such as a Phenyl-Hexyl or Cyano column, which can offer different selectivities based on pi-pi or polar interactions, respectively.[1]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of this compound, extracted from various published methods.

Table 1: Mobile Phase Compositions for this compound HPLC Separation

Mobile Phase CompositionpHReference
Buffer (pH 3.5) : Methanol (50:50 v/v)3.5[2]
Phosphate Buffer : Methanol (80:20 v/v)Not Specified[3][4][5]
10 mM Phosphate Buffer (pH 2.8) with 0.5% Triethylamine : Methanol (68:32 v/v)2.8[1]
Acetonitrile : Diluted Acetic Acid (80:20 v/v) with 6 mM Tetramethylammonium BromideNot Specified[6]
Acetonitrile : Water (60:40 v/v)Not Specified[7]

Table 2: Chromatographic Conditions for this compound Analysis

ParameterValueReference
Column C18 (25 cm x 0.46 cm)[2]
C18 (150 mm x 4.6 mm, 5 µm)[1]
C18 (4.6 x 250 mm, 5 µm)[5]
C8 (5 µm)[6]
Flow Rate 1.0 mL/min[1][2]
1.5 mL/min[3][4][5]
Detection Wavelength 238 nm[2]
280 nm[1]
285 nm[3][4][5]
260 nm
276 nm[7]
Injection Volume 10 µL[5]
Temperature Room Temperature / 25 °C[3][4][5]

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound.

Objective: To determine the concentration of this compound in a sample solution using a validated RP-HPLC method.

Materials:

  • This compound reference standard

  • HPLC grade Methanol

  • HPLC grade water

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid or Triethylamine for pH adjustment

  • Sample containing this compound

  • 0.45 µm membrane filters

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation (Example based on a common method):

    • Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH of the buffer to 2.8 using orthophosphoric acid.[1]

    • Add 0.5% (v/v) of triethylamine to the buffer.[1]

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the prepared buffer and methanol in a ratio of 68:32 (v/v).[1]

    • Degas the mobile phase by sonication for 10-15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample (e.g., 5-25 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh or measure a quantity of the sample expected to contain this compound.

    • Dissolve and dilute the sample with the mobile phase to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the C18 column and the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 280 nm.[1]

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the standard solutions in triplicate, starting from the lowest concentration.

    • Inject the sample solutions in triplicate.

  • Data Analysis:

    • Record the peak areas of the this compound peak for all injections.

    • Construct a calibration curve by plotting the average peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solutions by interpolating their average peak areas on the calibration curve.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Shape Issues

G start Poor Peak Shape (Tailing/Fronting) check_overload Check for Column Overload start->check_overload reduce_conc Reduce Injection Volume/Concentration check_overload->reduce_conc Fronting Observed check_ph Evaluate Mobile Phase pH check_overload->check_ph Tailing Observed good_peak Good Peak Shape reduce_conc->good_peak adjust_ph Adjust pH (2 units away from pKa) check_ph->adjust_ph pH near pKa check_silanol Consider Silanol Interactions check_ph->check_silanol pH is appropriate adjust_ph->good_peak add_tea Add Competing Base (e.g., Triethylamine) check_silanol->add_tea add_tea->good_peak

Caption: A flowchart for troubleshooting common peak shape problems in HPLC.

Experimental Workflow for this compound HPLC Analysis

G prep_mobile_phase 1. Prepare & Degas Mobile Phase system_setup 4. HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_standards 2. Prepare Standard Solutions injection 5. Inject Standards & Samples prep_standards->injection prep_samples 3. Prepare Sample Solutions prep_samples->injection system_setup->injection data_acquisition 6. Data Acquisition injection->data_acquisition analysis 7. Data Analysis & Quantification data_acquisition->analysis report 8. Report Results analysis->report

Caption: A step-by-step workflow for the HPLC analysis of this compound.

References

Improving the yield and purity of Naphazoline Nitrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Naphazoline Nitrate. Our aim is to help you improve both the yield and purity of your final product through detailed protocols, data comparison, and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a checklist of potential issues and solutions:

  • Incomplete Reaction: The condensation reaction between the naphthalene precursor and ethylenediamine is critical. Ensure you are using the optimal reaction time and temperature as specified in your chosen protocol. For instance, refluxing α-naphthaleneacetic acid with ethylenediamine for at least 2 hours is a common practice.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the point of completion.[2]

  • Suboptimal Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. For the synthesis starting from 1-naphthylacetonitrile, catalysts like 3-mercaptopropionic acid, carbon disulfide (CS₂), or thiourea have been shown to be effective.[2][3] If you are using the Pinner reaction route, ensuring the saturation of the alcohol solvent with hydrochloric acid gas is crucial for forming the imino ether intermediate in high yield.[4]

  • Moisture in Reaction: The intermediates, particularly the imide ester in the Pinner reaction pathway, can be sensitive to hydrolysis.[5] Using an anhydrous reaction system can prevent the breakdown of this key intermediate, thereby improving the overall yield.

  • Purification Losses: Significant product loss can occur during workup and purification. Optimize your extraction and crystallization steps. For example, after forming the naphazoline free base, ensure efficient extraction with a suitable solvent like toluene before proceeding to salt formation.[4]

Q2: I am struggling with the purity of my final this compound product. What are the common impurities and how can I remove them?

A2: Purity issues often arise from side reactions or incomplete removal of starting materials and solvents.

  • Common Impurities: A primary source of impurities is the formation of side products like monoacyl derivatives, especially when using primary alcohols like methanol or ethanol in the imino etherification step.[4] Unreacted starting materials such as 1-naphthaleneacetic acid or 1-naphthylacetonitrile can also contaminate the final product.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product. A common and effective procedure involves dissolving the crude this compound in hot 90% ethanol, treating it with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization. This process can elevate purity to over 99.5%.[2]

    • Solvent Washing: When purifying the intermediate naphazoline free base, washing with a dilute aqueous sodium hydroxide solution can help remove acidic impurities.[4]

    • Solvent Selection: For the synthesis involving 1,2,4-trichlorobenzene (TCB), crystallizing the crude naphazoline hydrochloride from an aqueous solution of 2-propanol is effective for removing residual TCB.[6]

Q3: What is the most efficient and high-yield synthesis route for industrial-scale production?

A3: For high-yield industrial production, the method involving the formation of an imino ether from α-naphthylacetonitrile appears highly efficient. This process involves reacting α-naphthylacetonitrile with a secondary alcohol, such as isopropanol, in the presence of hydrochloric acid gas. This approach minimizes the formation of side products. The resulting imino ether intermediate is then condensed with ethylenediamine to produce naphazoline. This method has reported yields of up to 95%.[4]

Q4: Are there any "green chemistry" approaches to reduce the environmental impact of this compound synthesis?

A4: Yes, a key focus of green chemistry in this synthesis is the management of solvents. The industrial synthesis often uses 1,2,4-trichlorobenzene (TCB), which is toxic.[6] To mitigate its environmental impact, regeneration and reuse of TCB is a viable strategy. Studies have shown that using regenerated TCB does not negatively affect the quality or impurity profile of the final this compound product.[7][8] Another approach involves using less toxic solvents. For example, some methods utilize acetone as a raw material, which is a less hazardous solvent.[9]

Data Presentation: Comparison of Synthesis Protocols

The table below summarizes quantitative data from different synthesis methods to facilitate comparison.

Starting MaterialCatalyst/ReagentsReaction ConditionsCrude YieldFinal PurityReference
α-Naphthaleneacetic AcidEthylenediamineReflux, 2 hours85% (base)-[1]
1-Naphthylacetonitrile3-Mercaptopropionic Acid, Ethylenediamine, Nitric Acid40°C, 8 hours78.2%96.3% (HPLC)[2]
Crude this compound90% Ethanol, Activated CarbonRecrystallization91% (recovery)99.6% (HPLC)[2]
1-NaphthylacetonitrileCS₂, Ethylenediamine110°C, 2 hours--[3]
α-NaphthylacetonitrileIsopropanol, HCl gas, Ethylenediamine76-78°C, 1 hour (condensation)95% (HCl salt)High[4]

Experimental Protocols

Protocol 1: Synthesis from 1-Naphthylacetonitrile with 3-Mercaptopropionic Acid Catalyst

This protocol is adapted from a patented method demonstrating good yield and high purity.[2]

Step 1: Condensation to form Naphazoline Base

  • To a 1L four-necked flask, add 334g (2.0 mol) of 1-naphthaleneacetonitrile.

  • Add 6.6g of 3-mercaptopropionic acid (catalyst).

  • While maintaining the temperature at 40°C, add 144g (2.4 mol) of ethylenediamine dropwise over 1 hour.

  • After the addition is complete, allow the reaction to proceed for 8 hours.

  • Monitor the disappearance of the starting material using TLC (VPE/EA = 5:1).

  • Once the reaction is complete, cool the mixture to room temperature. A large amount of solid will precipitate.

Step 2: Formation and Isolation of Crude this compound

  • Add 900 mL of 95% ethanol to the reaction mixture to dissolve the precipitated crude product (4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole).

  • Cool the resulting solution to between 5-10°C.

  • Slowly add 65% concentrated nitric acid dropwise to adjust the pH to 2.5.

  • A large amount of a pale yellow solid (crude this compound) will precipitate.

  • Filter the solid to collect the crude product. This should yield approximately 427g (78.2%).

Step 3: Purification of this compound

  • Add the 427g of crude this compound to 850 mL of 90% ethanol in a suitable flask.

  • Heat the mixture to 75-80°C until the solid is completely dissolved.

  • Add 8.5g of pharmaceutical-grade activated carbon and maintain reflux for 30 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to 0-5°C to induce crystallization.

  • Filter the purified white solid and dry it under vacuum at 50°C for 8 hours. This should yield approximately 350g of pure this compound with a purity of ~99.6%.

Protocol 2: High-Yield Synthesis via Imino Ether Intermediate

This protocol is based on a method designed to minimize side-product formation.[4]

Step 1: Formation of Imino Ether Hydrochloride

  • Dissolve 16.72g (0.1 mol) of α-naphthylacetonitrile in 50g (0.833 mol) of isopropyl alcohol.

  • Bubble 30g (0.822 mol) of dry hydrochloric acid gas through the solution at 25°C over approximately 1 hour.

  • Monitor the reaction to completion by TLC.

  • Remove the excess isopropyl alcohol and HCl by distillation under reduced pressure on a warm water bath (50°C) to obtain the oily crude imino ether hydrochloride.

Step 2: Condensation with Ethylenediamine

  • To the crude imino ether, add a solution of 13.5g (0.225 mol) of ethylenediamine dissolved in 30g of isopropyl alcohol dropwise.

  • Heat the reaction mixture to 76-78°C and maintain for 1 hour.

  • After the reaction, distill off the excess ethylenediamine and solvent.

Step 3: Isolation and Salt Formation

  • Extract the reaction product with toluene.

  • Wash the toluene extract successively with a dilute aqueous solution of sodium hydroxide and then with water.

  • Dehydrate the toluene solution.

  • Add alcoholic hydrochloric acid dropwise to precipitate Naphazoline Hydrochloride.

  • Cool and filter to obtain the final product (yield ~95%). (Note: To obtain this compound, the free base from step 3.2 would be reacted with nitric acid as described in Protocol 1, Step 2.)

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis process.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 1-Naphthylacetonitrile C Naphazoline Free Base (4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazole) A->C Condensation (Catalyst, Heat) B Ethylenediamine B->C D This compound C->D Salt Formation (Nitric Acid)

Caption: Main synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Identified (Low Yield / Low Purity) CheckReaction Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckReaction CheckCatalyst Evaluate Catalyst (Activity, Correct Choice) CheckReaction->CheckCatalyst Correct SolutionReaction Adjust Temp/Time Monitor with TLC CheckReaction->SolutionReaction Incorrect CheckMoisture Ensure Anhydrous System CheckCatalyst->CheckMoisture Effective SolutionCatalyst Use Alternative Catalyst (e.g., 3-mercaptopropionic acid) CheckCatalyst->SolutionCatalyst Ineffective CheckPurification Optimize Purification Step (Recrystallization, Solvent) CheckMoisture->CheckPurification Anhydrous SolutionMoisture Use Dry Solvents/Reagents CheckMoisture->SolutionMoisture Moisture Present SolutionPurification Recrystallize with Ethanol/Activated Carbon CheckPurification->SolutionPurification Inefficient End Problem Resolved CheckPurification->End Efficient SolutionReaction->End SolutionCatalyst->End SolutionMoisture->End SolutionPurification->End

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions Start 1-Naphthylacetonitrile + Primary Alcohol (e.g., Ethanol) + HCl Desired Imino Ether Intermediate (Leads to Naphazoline) Start->Desired Desired Pathway (Anhydrous, Secondary Alcohol) SideProduct Monoacyl Derivative (By-product) Start->SideProduct Side Reaction Hydrolysis Hydrolysis of Intermediate (Due to Water) Desired->Hydrolysis Side Reaction

Caption: Potential side reactions in the Pinner synthesis route.

References

Technical Support Center: Naphazoline Phototoxicity in In Vitro Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the phototoxicity of Naphazoline in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Naphazoline and why is phototoxicity a concern?

A1: Naphazoline is a sympathomimetic agent used as a vasoconstrictor in over-the-counter eye drops and nasal decongestants.[1][2] It belongs to the imidazole derivative group.[3] The concern for phototoxicity arises because Naphazoline's chemical structure can absorb energy from light, particularly in the UVA range.[4] This absorbed energy can trigger photochemical reactions that produce harmful molecules, such as reactive oxygen species (ROS), which can damage cells.[3][4][5]

Q2: What is the primary mechanism of Naphazoline-induced phototoxicity?

A2: The primary mechanism involves photosensitization. Upon exposure to UV or visible light, Naphazoline absorbs photons, reaching an excited state. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3][4] These ROS can indiscriminately damage cellular components like lipids, proteins, and DNA, leading to cytotoxicity.[5][6]

Q3: Has the phototoxicity of Naphazoline been demonstrated experimentally?

A3: Yes. In vitro studies using BALB/c 3T3 mouse fibroblasts have shown that Naphazoline exhibits a phototoxic effect at concentrations as low as 5 µg/mL when exposed to UVA/VIS radiation.[4] These studies confirmed the generation of ROS and identified several photodegradation products that may also contribute to toxicity.[3][4]

Q4: What are the visible signs of phototoxicity in my cell cultures?

A4: Signs of phototoxicity can be similar to general cytotoxicity and may include:

  • A sharp decrease in cell viability or proliferation rates compared to control groups kept in the dark.

  • Changes in cell morphology, such as rounding, detachment, or blebbing.

  • Increased presence of apoptotic or necrotic markers.

  • Visible precipitates in the culture medium, which could be photodegraded Naphazoline.

Q5: How can I prevent or mitigate Naphazoline phototoxicity during my experiments?

A5: To minimize phototoxic effects, consider the following strategies:

  • Work in a dark or low-light environment: Conduct all steps involving Naphazoline, from media preparation to cell incubation and analysis, under subdued lighting. Use red light where possible, as it is lower in energy.

  • Use UV-blocking plastics: Utilize amber-colored or opaque microplates and tubes to protect the cells and solutions from ambient light.

  • Minimize light exposure during microscopy: When performing fluorescence microscopy, reduce the excitation light intensity and exposure time to the absolute minimum required for image acquisition.[6][7]

  • Include proper controls: Always include a "-UV" or "dark" control (cells treated with Naphazoline but not exposed to light) to differentiate between general cytotoxicity and phototoxicity.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments with Naphazoline.

Problem Potential Cause Recommended Solution
Unexpectedly high cell death in Naphazoline-treated wells. Phototoxicity from ambient lab lighting. Perform all experimental steps under subdued light. Cover cell culture plates with aluminum foil or use opaque plates. Compare results with a parallel experiment conducted entirely in the dark.
Inconsistent results between replicate experiments. Variable light exposure. Standardize all procedures to ensure consistent light exposure across all experiments. Document the lighting conditions in your lab notes. Use a photometer to measure light intensity if high precision is required.
Cell viability is low even in the "dark" control group. Intrinsic cytotoxicity of Naphazoline. Naphazoline may have inherent cytotoxic effects on your specific cell line at the concentration used. Perform a dose-response experiment in complete darkness to determine the baseline cytotoxicity (IC50) of the compound.
Microscopy imaging seems to be killing the cells. Phototoxicity induced by the microscope's light source. Reduce the intensity and duration of light exposure during imaging.[7] Use a more sensitive camera that requires less light. Consider using live-cell imaging media formulated to reduce phototoxicity.[7]

Quantitative Data Summary

The following table summarizes key quantitative findings from a study investigating Naphazoline's phototoxicity.

Parameter Cell Line Concentration Observation Assay Used Reference
Phototoxic EffectBALB/c 3T35 µg/mLA phototoxic effect was observed at the lowest concentration tested.MTT, NRU, Live/Dead[4]
ROS GenerationBALB/c 3T3Not specifiedNaphazoline was confirmed to generate Reactive Oxygen Species upon light exposure.Chemical Tests[3][4]
PhotodegradationN/ANot specifiedUnder UVA/VIS light, Naphazoline degraded by 14.74% to 96.47%, depending on pH.LC-UV[3]

Visualizations: Pathways and Workflows

Mechanism of Naphazoline Phototoxicity

The diagram below illustrates the proposed signaling pathway for Naphazoline-induced phototoxicity, beginning with light absorption and culminating in cell death.

G cluster_initiation Initiation cluster_reaction Photochemical Reaction cluster_damage Cellular Damage cluster_outcome Outcome Light UV/Visible Light (290-700 nm) Naphazoline Naphazoline (Ground State) Light->Naphazoline Absorption Naphazoline_Excited Naphazoline* (Excited State) Naphazoline->Naphazoline_Excited Naphazoline_Excited->Naphazoline Relaxation (non-toxic) O2 Molecular Oxygen (³O₂) Naphazoline_Excited->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen ¹O₂) O2->ROS Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Oxidation ROS->Proteins DNA DNA Damage ROS->DNA CellDeath Apoptosis / Necrosis Lipids->CellDeath Proteins->CellDeath DNA->CellDeath

Caption: Proposed mechanism of Naphazoline-induced phototoxicity.

Troubleshooting Logic for Naphazoline Experiments

This decision tree provides a logical workflow for troubleshooting unexpected cytotoxicity in experiments involving Naphazoline.

G start Start: Unexpectedly High Cell Death Observed q1 Was a 'dark' control (Naphazoline, no light) included? start->q1 q2 Is cell death also high in the 'dark' control? q1->q2 Yes res5 Action: Add a 'dark' control to all future experiments. q1->res5 No q3 Were experiments conducted under ambient light? q2->q3 No res2 Conclusion: Issue is likely intrinsic cytotoxicity, not phototoxicity. q2->res2 Yes res1 Conclusion: High likelihood of phototoxicity. q3->res1 Yes res3 Action: Repeat experiment under subdued/red light and use opaque plates. res1->res3 res4 Action: Perform dose-response in the dark to find a non-toxic concentration. res2->res4

Caption: Troubleshooting decision tree for Naphazoline experiments.

Experimental Workflow: 3T3 NRU Phototoxicity Assay

The diagram below outlines the standard workflow for the in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test, recommended for assessing photosafety.[8]

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_irradiate Phase 3: Irradiation cluster_assay Phase 4: Viability Assay cluster_analysis Phase 5: Data Analysis P1 1. Seed 3T3 Fibroblasts in 96-well plates P2 2. Incubate for 24h (allow cells to attach) P1->P2 T2 4. Treat cells with Naphazoline (2 sets of plates) P2->T2 T1 3. Prepare Naphazoline dilutions T1->T2 Plate1 Plate A (-UV) Incubate in Dark T2->Plate1 Plate2 Plate B (+UV) Expose to non-cytotoxic dose of UVA light T2->Plate2 A1 5. Wash cells and add Neutral Red medium Plate1->A1 Plate2->A1 A2 6. Incubate for ~3h A1->A2 A3 7. Wash, extract dye A2->A3 A4 8. Read absorbance at 540nm A3->A4 D1 9. Calculate IC50 for +UV and -UV A4->D1 D2 10. Calculate Photo-Irritation Factor (PIF) D1->D2

Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test.

Experimental Protocols

Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This protocol is adapted from the standardized OECD 432 guideline for assessing the phototoxic potential of a test substance.[5][8]

Objective: To determine the cytotoxic and phototoxic potential of Naphazoline by comparing its toxicity in the presence and absence of a non-cytotoxic dose of UVA light.

Materials:

  • Balb/c 3T3 mouse fibroblasts

  • 96-well cell culture plates (clear and UV-A transparent)

  • Naphazoline hydrochloride

  • Complete cell culture medium (e.g., DMEM with 10% FBS, L-glutamine, pen/strep)

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red (NR) solution (50 µg/mL in medium)

  • NR destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)

  • UVA light source with a filter to block UVB and UVC

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ 3T3 cells per well into two 96-well plates. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Substance: Prepare a stock solution of Naphazoline in a suitable solvent (e.g., water or DMSO). Create a series of 8 dilutions in culture medium.

  • Treatment: Remove the medium from the cells and add the Naphazoline dilutions to both plates. Include vehicle controls and untreated controls.

  • Incubation: Incubate the cells with the compound for 60 minutes at 37°C.

  • Irradiation:

    • Plate A (-UV): Keep this plate in a dark incubator. This plate measures intrinsic cytotoxicity.

    • Plate B (+UV): Expose this plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). This plate measures phototoxicity.

  • Post-Irradiation: After exposure, wash all wells with PBS and replace with fresh culture medium. Incubate both plates for another 24 hours.

  • Neutral Red Uptake Assay:

    • Replace the medium with pre-warmed medium containing 50 µg/mL Neutral Red.

    • Incubate for 3 hours to allow viable cells to take up the dye into their lysosomes.

    • Wash cells with PBS to remove excess dye.

    • Add 150 µL of NR destain solution to each well and shake for 10 minutes to extract the dye.

  • Data Acquisition: Measure the optical density (OD) at 540 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability for each concentration relative to the vehicle control for both the -UV and +UV plates.

    • Determine the IC50 value (concentration that causes 50% reduction in viability) for both conditions.

    • Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC50 (-UV) / IC50 (+UV) . A PIF > 5 is typically considered indicative of phototoxic potential.

Protocol 2: General Reactive Oxygen Species (ROS) Detection Assay

Objective: To qualitatively or quantitatively measure the generation of ROS in cells treated with Naphazoline and exposed to light.

Materials:

  • Cell line of interest

  • Naphazoline hydrochloride

  • Cell-permeable ROS indicator dye (e.g., DCFDA, DHE, or CellROX Green)

  • Black, clear-bottom 96-well plates

  • Light source (UVA or broad-spectrum)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Dye Loading: Wash the cells with warm PBS. Load the cells with the ROS indicator dye according to the manufacturer's instructions (e.g., 5-10 µM DCFDA for 30-60 minutes at 37°C).

  • Washing: Wash the cells gently with PBS to remove any excess, unloaded dye.

  • Treatment: Add Naphazoline at the desired concentration to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Light Exposure: Immediately expose the plate to the light source for a defined period. Keep a duplicate plate in the dark as a control.

  • Measurement:

    • Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the chosen dye (e.g., ~485/535 nm for DCFDA).

    • Microscopy: Capture fluorescence images to visualize ROS production in individual cells.

  • Data Analysis: Compare the fluorescence intensity of Naphazoline-treated, light-exposed cells to the controls (dark control, untreated control). A significant increase in fluorescence indicates ROS production.

References

Technical Support Center: Green Chemistry Approaches to Solvent Regeneration in Naphazoline Nitrate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding green chemistry approaches to solvent regeneration in the production of Naphazoline Nitrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents used in the industrial synthesis of this compound, and what are the associated environmental concerns?

A1: The primary solvents employed in the synthesis of this compound are 1,2,4-trichlorobenzene (1,2,4-TCB) and 2-propanol.[1] 1,2,4-TCB is utilized during the initial condensation reaction of 1-naphthaleneacetic acid with ethylenediamine hydrochloride.[1][2] 2-propanol is used in the crystallization and purification of the intermediate, crude naphazoline hydrochloride, to remove residual 1,2,4-TCB.[1][2] The main environmental and health concern is associated with 1,2,4-TCB, which is a toxic and hazardous solvent.[1] Reducing its use and release into the environment is a key focus of green chemistry applications in this process.

Q2: What is the primary "green chemistry" approach for managing solvent use in this compound production?

A2: Due to the difficulty in replacing 1,2,4-trichlorobenzene without compromising the reaction yield and product quality, the primary green chemistry strategy is the regeneration and reuse of this solvent.[1] This approach aligns with the green chemistry principle of waste reduction and promotes a circular economy within the manufacturing process. The regeneration of 1,2,4-TCB has been shown to be a viable method that does not negatively impact the impurity profile or polymorphic form of the final this compound product.

Q3: Are there any readily available "greener" alternative solvents that can replace 1,2,4-trichlorobenzene in this synthesis?

A3: Currently, there is limited published evidence of a direct, drop-in "greener" solvent replacement for 1,2,4-trichlorobenzene in the synthesis of this compound that maintains comparable yield and product purity. The unique properties of 1,2,4-TCB are crucial for the specific condensation reaction. Therefore, the focus of green chemistry efforts has been on the efficient regeneration and recycling of 1,2,4-TCB to minimize its environmental impact. Research into alternative solvents for similar condensation reactions is ongoing in the broader field of pharmaceutical synthesis, with a focus on options like ionic liquids and bio-based solvents.[3][4]

Q4: What are the recommended methods for regenerating 2-propanol from the crystallization mother liquor?

A4: The mother liquor from the 2-propanol crystallization step is an aqueous mixture. Two effective methods for regenerating 2-propanol from this mixture are distillation and pervaporation.

  • Distillation: Azeotropic distillation is a common method for separating 2-propanol and water.[5]

  • Pervaporation: This membrane-based technique is highly efficient for dehydrating alcohols and can be a more energy-efficient alternative to distillation, especially for breaking the azeotrope.[6][7][8] Hybrid processes that combine distillation for bulk separation with pervaporation for final dehydration can be particularly cost-effective.[9][10]

Experimental Protocols

Protocol 1: Regeneration of 1,2,4-Trichlorobenzene by Distillation

This protocol is based on the established method for recovering 1,2,4-TCB from the mother liquor of the this compound synthesis.

Objective: To recover and purify 1,2,4-trichlorobenzene from the mother liquor of the condensation reaction.

Materials and Equipment:

  • Mother liquor from the filtration of crude naphazoline hydrochloride.

  • Glass reactor equipped with a stirrer, thermometer, and a straight condenser.

  • Heating mantle.

  • Collection flasks.

Procedure:

  • Combine the mother liquor from the filtration of the crude naphazoline hydrochloride and the distilled aqueous 1,2,4-TCB in the glass reactor.[1]

  • Begin stirring the mixture.

  • Heat the mixture under atmospheric pressure.

  • The initial fraction, which is an aqueous solution of ethylenediamine with some 1,2,4-TCB impurities (boiling point up to 210 °C), should be collected and sent for waste disposal.

  • Continue the distillation to recover the purified 1,2,4-trichlorobenzene. The boiling point of 1,2,4-TCB is approximately 213 °C.

  • Collect the distilled 1,2,4-TCB in a clean collection flask.

  • Analyze the regenerated 1,2,4-TCB for purity, water content, and relative density to ensure it meets the specifications for reuse in the synthesis.

Protocol 2: Regeneration of 2-Propanol by Pervaporation

This protocol provides a general guideline for the dehydration of 2-propanol from an aqueous solution using pervaporation.

Objective: To increase the purity of 2-propanol from an aqueous mother liquor to a level suitable for reuse.

Materials and Equipment:

  • Aqueous 2-propanol mother liquor.

  • Pervaporation unit equipped with a hydrophilic membrane (e.g., polyvinyl alcohol (PVA) based).

  • Feed tank with a heater and stirrer.

  • Vacuum pump.

  • Permeate cold trap (e.g., liquid nitrogen).

  • Retentate collection vessel.

Procedure:

  • Pre-treat the mother liquor if necessary (e.g., filtration to remove any solid impurities).

  • Heat the aqueous 2-propanol feed to the desired operating temperature (e.g., 70-90 °C) in the feed tank.[11]

  • Circulate the heated feed across the surface of the pervaporation membrane.

  • Apply a vacuum to the permeate side of the membrane.

  • Water will preferentially pass through the hydrophilic membrane as vapor.

  • Condense and collect the water vapor in the cold trap.

  • The retentate, which is now enriched in 2-propanol, is collected in a separate vessel.

  • Monitor the concentration of water in the retentate to determine when the desired purity of 2-propanol has been achieved. The process can be run in a continuous or batch mode depending on the equipment and scale.

  • Analyze the recovered 2-propanol for purity and water content to confirm its suitability for reuse.

Data Presentation

Table 1: Quality Parameters of Fresh vs. Regenerated 1,2,4-Trichlorobenzene

ParameterSpecificationFresh 1,2,4-TCBRegenerated 1,2,4-TCB
Appearance Clear, colorless liquidCompliesComplies
Identification (IR) Conforms to referenceCompliesComplies
Relative Density 1.454 - 1.4581.4561.455
Water Content (%) ≤ 0.050.020.03
Purity (GC, %) ≥ 99.599.899.7

Note: The data in this table is representative and may vary based on the specific regeneration process and analytical methods used.

Table 2: Comparison of 2-Propanol Regeneration Techniques

ParameterDistillationPervaporationHybrid (Distillation + Pervaporation)
Energy Consumption HighLow to ModerateModerate
Solvent Purity Azeotropic limit (~88%) without entrainers> 99.5%> 99.5%
Solvent Recovery Yield HighHighVery High
Capital Cost ModerateHighHigh
Operational Complexity ModerateHighHigh

Troubleshooting Guides

Troubleshooting 1,2,4-Trichlorobenzene Distillation
Issue Potential Cause(s) Recommended Action(s)
Low Recovery of 1,2,4-TCB - Incomplete distillation. - Leaks in the distillation apparatus. - Incorrect temperature control.- Ensure the distillation is carried out to completion (monitor the temperature at the condenser head). - Check all joints and connections for leaks. - Verify the accuracy of the thermometer and the heating mantle's temperature controller.
Contamination of Regenerated 1,2,4-TCB - Carryover of lower-boiling impurities. - Inefficient fractional distillation. - Thermal decomposition of components.- Ensure proper separation of the initial aqueous fraction. - Use a fractionating column for better separation if high-boiling impurities are present. - Avoid excessive heating temperatures to prevent degradation.
Water Content in Regenerated 1,2,4-TCB is Too High - Inefficient separation of the aqueous phase. - Condensation from the atmosphere.- Ensure a clear separation of the initial azeotropic water fraction. - Use a drying agent (e.g., molecular sieves) after distillation if necessary. - Ensure the collection system is dry and protected from atmospheric moisture.
Troubleshooting 2-Propanol Pervaporation
Issue Potential Cause(s) Recommended Action(s)
Low Permeate Flux - Low operating temperature. - Membrane fouling. - Insufficient vacuum on the permeate side.- Increase the feed temperature within the membrane's operating limits. - Clean or replace the membrane according to the manufacturer's instructions. - Check the vacuum pump and system for leaks.
Poor Separation (Low Purity of Recovered 2-Propanol) - Membrane degradation or damage. - High permeate pressure.- Inspect the membrane for any defects and replace if necessary. - Ensure a high vacuum is maintained on the permeate side.
Membrane Fouling - Presence of solid impurities or high molecular weight compounds in the feed.- Pre-filter the feed to remove suspended solids. - Implement a regular membrane cleaning protocol.

Visualizations

G cluster_synthesis This compound Synthesis cluster_recovery Solvent Regeneration Loop raw_materials 1-Naphthaleneacetic Acid + Ethylenediamine HCl condensation Condensation Reaction (in 1,2,4-TCB) raw_materials->condensation filtration1 Filtration condensation->filtration1 crude_naphazoline_hcl Crude Naphazoline HCl filtration1->crude_naphazoline_hcl mother_liquor_tcb Mother Liquor (1,2,4-TCB, Impurities) filtration1->mother_liquor_tcb crystallization Crystallization (in 2-Propanol) crude_naphazoline_hcl->crystallization filtration2 Filtration crystallization->filtration2 naphazoline_hcl Purified Naphazoline HCl filtration2->naphazoline_hcl mother_liquor_ipa Mother Liquor (2-Propanol, Water) filtration2->mother_liquor_ipa final_reaction Reaction with Ethanolamine & Nitric Acid naphazoline_hcl->final_reaction final_product This compound final_reaction->final_product distillation_tcb Distillation mother_liquor_tcb->distillation_tcb regenerated_tcb Regenerated 1,2,4-TCB distillation_tcb->regenerated_tcb regenerated_tcb->condensation recovery_ipa Pervaporation / Distillation mother_liquor_ipa->recovery_ipa regenerated_ipa Regenerated 2-Propanol recovery_ipa->regenerated_ipa regenerated_ipa->crystallization

Caption: Workflow of this compound synthesis with integrated solvent regeneration loops.

G start Start: Regenerate 1,2,4-TCB by Distillation check_purity Is Purity ≥ 99.5%? start->check_purity check_water Is Water Content ≤ 0.05%? check_purity->check_water Yes fractional_distillation Perform Fractional Distillation check_purity->fractional_distillation No reuse_solvent Reuse Regenerated 1,2,4-TCB in Synthesis check_water->reuse_solvent Yes drying Dry with Molecular Sieves check_water->drying No end End reuse_solvent->end fractional_distillation->start drying->start

Caption: Decision pathway for the quality control of regenerated 1,2,4-trichlorobenzene.

References

Technical Support Center: Enhancing the Stability of Naphazoline Nitrate in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Naphazoline Nitrate ophthalmic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous ophthalmic formulations?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the imidazoline ring, particularly under alkaline conditions.[1] This reaction leads to the formation of two main degradation products: 1-naphthylacetylethylenediamine (Impurity A) and 1-naphthylacetic acid (Impurity B).[1] Naphazoline is generally more stable in acidic to neutral pH ranges.

Q2: What is the optimal pH range to ensure the stability of this compound in an ophthalmic solution?

A2: To minimize hydrolytic degradation, this compound ophthalmic formulations should be maintained at a pH between 5.0 and 7.0.[2] A Japanese patent suggests that a pH of 5.0-6.0 is particularly effective in suppressing the decomposition of naphazoline salts.[3] It is crucial to balance stability with patient comfort, as the physiological pH of tear fluid is approximately 7.4.

Q3: What are some recommended stabilizing agents for this compound eye drops?

A3: Besides pH control, the use of antioxidants and chelating agents can enhance stability. A patent has indicated that a combination of a glycyrrhizic acid salt and a tocopherol compound can effectively stabilize naphazoline salts in ophthalmic preparations.[3] Edetate Disodium (EDTA) is also commonly included in formulations to chelate metal ions that can catalyze oxidative degradation.[2]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to resolve this compound from its degradation products and any other excipients in the formulation. This is typically achieved using a reversed-phase HPLC method with a C18 column. The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[4][5] Forced degradation studies are essential to demonstrate the method's specificity.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for Naphazoline Peak - Secondary interactions between the basic naphazoline molecule and residual silanol groups on the C18 column.[6] - Mobile phase pH is too high, leading to ionized silanols. - Column contamination or bed deformation.- Adjust the mobile phase pH to a lower value (e.g., pH 2.8-3.5) to protonate the silanol groups.[2] - Add a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol interactions. - Use a modern, end-capped C18 column designed for basic compounds. - Flush the column with a strong solvent or replace it if it's old or damaged.[6]
Poor Resolution Between Naphazoline and Degradation Peaks - Inappropriate mobile phase composition. - Suboptimal column chemistry. - Insufficient column efficiency.- Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer.[5][7] - Try a different column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency. - Adjust the flow rate; a lower flow rate can sometimes improve resolution.
Drifting Retention Times - Inconsistent mobile phase composition (if using online mixing). - Poor column temperature control. - Column not fully equilibrated.- Pre-mix the mobile phase manually to ensure consistent composition.[3] - Use a column oven to maintain a constant temperature. - Ensure the column is equilibrated with the mobile phase for a sufficient time (e.g., 20-30 column volumes) before injection.
Extraneous or "Ghost" Peaks - Contamination in the sample, mobile phase, or HPLC system. - Carryover from a previous injection. - Late elution of a compound from a previous run.- Filter all samples and mobile phases. - Run a blank injection (diluent only) to check for carryover. - Implement a robust needle wash protocol in your autosampler method. - Ensure the gradient program is long enough to elute all components.

Data Presentation

Forced Degradation Studies of this compound

Forced degradation studies are critical for understanding the stability profile of a drug substance and for developing stability-indicating analytical methods. The following table summarizes typical results from a forced degradation study on a Naphazoline-containing ophthalmic solution.

Table 1: Summary of Forced Degradation Results for Naphazoline Hydrochloride Ophthalmic Solution

Stress ConditionTime% Assay of Naphazoline HCl% DegradationObservations
Acid Hydrolysis (5M HCl)24 hours78.5%21.5%Significant degradation observed.
Base Hydrolysis (5M NaOH)24 hours44.9%55.1%Naphazoline is highly susceptible to alkaline hydrolysis.
Oxidative (30% H₂O₂)24 hours76.0%24.0%Significant degradation under oxidative stress.
Thermal (40°C)240 hours94.3%5.7%Relatively stable to thermal stress alone.

Data adapted from a study on a combination product containing Naphazoline HCl.[8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a typical stability-indicating reversed-phase HPLC method for the quantification of this compound and its degradation products in ophthalmic solutions.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: 10 mM Phosphate buffer pH 2.8 containing 0.5% triethylamine and Methanol (68:32, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 280 nm.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of about 25 µg/mL.

  • Sample Solution: Dilute the ophthalmic formulation with the mobile phase to obtain a theoretical this compound concentration of about 25 µg/mL.

  • Forced Degradation Samples: Subject the sample solution to stress conditions (as outlined in Table 1). Neutralize the acidic and basic samples to an appropriate pH before dilution and injection.

3. System Suitability:

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

4. Analysis:

Inject the standard solution, blank (mobile phase), and sample solutions. Calculate the percentage of this compound and any degradation products using the peak areas obtained from the chromatograms.

Visualizations

This compound Hydrolysis Pathway

The following diagram illustrates the base-catalyzed hydrolysis of the imidazoline ring of Naphazoline, leading to the formation of N-(2-aminoethyl)-2-(1-naphthyl)acetamide, which can further hydrolyze to ethylenediamine and 1-naphthaleneacetic acid.

G naphazoline Naphazoline intermediate N-(2-aminoethyl)-2-(1-naphthyl)acetamide (Degradant A) naphazoline->intermediate Hydrolysis (OH⁻) product1 Ethylenediamine intermediate->product1 Further Hydrolysis product2 1-Naphthaleneacetic Acid (Degradant B) intermediate->product2 Further Hydrolysis

Caption: Base-catalyzed hydrolysis pathway of this compound.

Experimental Workflow for a Stability Study

This workflow outlines the key stages in performing a comprehensive stability study for a this compound ophthalmic formulation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formulation & Storage cluster_2 Phase 3: Analysis & Reporting a Develop Stability-Indicating HPLC Method b Perform Forced Degradation Studies a->b c Validate Method (ICH Q2) b->c d Prepare Formulation Batches c->d e Place on Stability (ICH Q1 Conditions) f Pull Samples at Timepoints e->f g Analyze Samples (Assay, Degradants, pH) f->g h Compile & Analyze Data g->h i Generate Stability Report h->i

Caption: Workflow for a this compound ophthalmic stability study.

Troubleshooting Logic for HPLC Peak Tailing

This diagram provides a logical approach to troubleshooting the common issue of peak tailing in the HPLC analysis of Naphazoline.

G start Peak Tailing Observed for Naphazoline q1 Is the mobile phase pH < 4? start->q1 a1 Lower mobile phase pH to 2.8 - 3.5 q1->a1 No q2 Is an end-capped column being used? q1->q2 Yes a1->q2 a2 Switch to a modern, end-capped C18 column q2->a2 No q3 Is the column old or showing high backpressure? q2->q3 Yes a2->q3 a3 Flush column with strong solvent. If no improvement, replace column. q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Logical flow for troubleshooting Naphazoline peak tailing.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Methods for Naphazoline Nitrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Naphazoline Nitrate against alternative analytical techniques.

This compound, a sympathomimetic agent commonly used as a nasal decongestant, requires accurate and reliable quantification in pharmaceutical formulations. Stability-indicating methods are crucial as they can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or handling. This ensures that the measured response is solely from the intact drug.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most widely accepted and validated technique for the analysis of this compound. Its high resolving power, sensitivity, and specificity make it the preferred method for stability studies.

Experimental Protocol for a Validated Stability-Indicating RP-HPLC Method

This section details a typical experimental protocol for the analysis of this compound, synthesized from several validated methods.[1][2][3][4][5]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used in an isocratic elution mode.[1][2][3][4][5] A common mobile phase composition is a phosphate buffer (pH 3.5) and methanol in a 50:50 (v/v) ratio.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently used.[1][2]

  • Detection Wavelength: UV detection at approximately 280 nm or 238 nm is suitable for this compound.[2]

  • Injection Volume: A typical injection volume is 10 µL.[4]

  • Temperature: The analysis is generally performed at room temperature.[4]

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on this compound solutions under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][6] These studies are essential to ensure that the method can effectively separate the drug from its degradation products.[6]

The typical stress conditions include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure of the drug solution to dry heat.

  • Photolytic Degradation: Exposure of the drug solution to UV light.

The results of these studies demonstrate the method's ability to separate the this compound peak from any degradant peaks, confirming its specificity and stability-indicating capability.[1][7]

Method Validation Parameters

A validated HPLC method for this compound should meet the acceptance criteria for the following parameters as per ICH Q2(R1) guidelines:[1][3][5][8]

ParameterTypical Acceptance CriteriaExample Data
Linearity (Correlation Coefficient, r²) r² > 0.9990.9997[1][4][5][8]
Accuracy (% Recovery) 98.0% - 102.0%99.61% - 100.07%[2]
Precision (Relative Standard Deviation, %RSD) ≤ 2%0.5% - 1.6%[1]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.02 µg/mL[1]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.06 µg/mL[5]
Specificity No interference from placebo or degradation productsConfirmed by peak purity analysis and resolution of degradant peaks.[7]
Robustness Insensitive to small, deliberate variations in method parameters%RSD of results should be within acceptable limits.

Below is a diagram illustrating the typical workflow for the validation of a stability-indicating HPLC method for this compound.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (as per ICH Q2(R1)) cluster_3 Application A Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B Sample Preparation A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Specificity C->H D->H E->H F->H G->H I Linearity H->I J Accuracy I->J K Precision (Repeatability & Intermediate Precision) J->K L LOD & LOQ K->L M Robustness L->M N Routine Analysis of this compound in Pharmaceutical Formulations M->N O Stability Studies M->O G A Analytical Need for This compound B Is Stability-Indicating Method Required? A->B C HPLC B->C Yes G High Specificity & Resolution Needed? B->G No D UV-Vis Spectrophotometry E HPTLC F Titration G->C Yes H Simple, Rapid Screening? G->H No H->D Yes H->E Yes H->F Yes

References

Comparative analysis of Naphazoline Nitrate versus oxymetazoline in vasoconstriction assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the vasoconstrictive properties of Naphazoline Nitrate and Oxymetazoline, supported by experimental data and detailed protocols.

This guide provides an objective comparison of the vasoconstrictive effects of this compound and Oxymetazoline, two commonly used alpha-adrenergic agonists. The information presented herein is intended to assist researchers in selecting the appropriate agent for their studies and to provide a framework for conducting relevant vasoconstriction assays.

Data Presentation: Quantitative Comparison of Vasoconstrictor Activity

While direct head-to-head studies comparing the vasoconstrictor potency (EC50) and efficacy (Emax) of Naphazoline and Oxymetazoline in the same ex vivo assay are limited in publicly available literature, we can infer a comparative profile from studies on their receptor binding affinities and from data on structurally similar compounds. The following table summarizes key pharmacological parameters. Note that data for Naphazoline is supplemented with data from its close structural and functional analog, Xylometazoline, to provide a more complete, albeit indirect, comparison.

ParameterThis compound (or Xylometazoline as analog)OxymetazolineReference Tissue/SystemCitation
Receptor Target(s) α1 and α2-Adrenergic Agonistα1 and α2-Adrenergic AgonistRecombinant human receptors[1]
Receptor Affinity (Ki, nM) α1A: 50, α2A: 880, α2B: 1700 (Xylometazoline)α1A: 16, α2A: 4.2, α2B: 210Transfected HEK293 cells[1]
Functional Potency (pEC50) Not directly comparedα2B: More potent than XylometazolineCa2+ signals in transfected HEK293 cells[1]
Functional Activity Partial agonist at α1A-adrenoceptorsFull agonist at α2B-adrenoceptors, Partial agonist at α1A-adrenoceptorsCa2+ signals in transfected HEK293 cells[1]
Duration of Action Up to 4 hoursUp to 12 hoursClinical observation (nasal congestion)[2]

Note: Lower Ki values indicate higher binding affinity. pEC50 is the negative logarithm of the EC50 value, with higher values indicating greater potency.

Experimental Protocols: Ex Vivo Vasoconstriction Assay using Wire Myography

This section details a standard protocol for assessing the vasoconstrictive properties of this compound and Oxymetazoline using an isolated tissue bath (wire myograph) with rat thoracic aorta. This is a common and robust method for evaluating vascular reactivity.

Objective: To determine and compare the concentration-response curves, EC50, and maximal contraction (Emax) of this compound and Oxymetazoline on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution

  • Oxymetazoline hydrochloride stock solution

  • Phenylephrine (as a reference α1-agonist)

  • Potassium chloride (KCl) solution (for inducing maximal contraction)

  • Wire myograph system (e.g., DMT, Radnoti)

  • Dissection microscope and tools

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Perform a thoracotomy and carefully excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into 2-3 mm wide rings.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on two stainless steel wires in the organ bath chamber of the wire myograph.

    • Fill the chamber with Krebs-Henseleit solution and maintain it at 37°C, continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g. Replace the Krebs solution every 15-20 minutes.

    • To check for tissue viability, induce a contraction with a high concentration of KCl (e.g., 60 mM). Rings that do not show a robust contraction should be discarded.

    • Wash the rings with fresh Krebs solution until the tension returns to baseline.

  • Concentration-Response Curve Generation:

    • After a final wash and return to baseline, add the first concentration of the test compound (this compound or Oxymetazoline) to the organ bath.

    • Record the isometric tension until a stable plateau is reached.

    • Add the next concentration in a cumulative manner, typically in half-log increments, until a maximal response is achieved or the concentration-response curve plateaus.

    • At the end of the experiment, add a high concentration of phenylephrine or KCl to determine the maximal possible contraction for normalization purposes.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) for each compound.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in vasoconstriction mediated by Naphazoline and Oxymetazoline, as well as a generalized workflow for the ex vivo vasoconstriction assay.

G cluster_alpha1 α1-Adrenergic Receptor Signaling Agonist1 Naphazoline / Oxymetazoline Alpha1 α1-Adrenergic Receptor Agonist1->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Contraction1 Smooth Muscle Contraction Ca->Contraction1 PKC->Contraction1

Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction.

G cluster_alpha2 α2-Adrenergic Receptor Signaling Agonist2 Naphazoline / Oxymetazoline Alpha2 α2-Adrenergic Receptor Agonist2->Alpha2 Gi Gi Protein Alpha2->Gi AC Adenylyl Cyclase Gi->AC inhibits Contraction2 Smooth Muscle Contraction Gi->Contraction2 ATP ATP AC->ATP Relaxation Inhibition of Relaxation AC->Relaxation leads to cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates PKA->Relaxation promotes

Caption: Alpha-2 adrenergic receptor signaling pathway contributing to vasoconstriction.

G cluster_workflow Ex Vivo Vasoconstriction Assay Workflow A Tissue Isolation (e.g., Rat Thoracic Aorta) B Preparation of Aortic Rings (2-3 mm width) A->B C Mounting in Wire Myograph B->C D Equilibration and Viability Check (KCl stimulation) C->D E Cumulative Addition of Agonist (Naphazoline or Oxymetazoline) D->E F Record Isometric Tension E->F G Data Analysis (Concentration-Response Curve, EC50, Emax) F->G

Caption: Generalized experimental workflow for an ex vivo vasoconstriction assay.

References

A Comparative Guide to Naphazoline Quantification: Cross-Validation of UV-Spectrophotometry and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, UV-spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the quantification of Naphazoline. The information presented is supported by a compilation of data from various validated methods to offer a comprehensive overview for cross-validation purposes.

Naphazoline, a sympathomimetic agent used as a vasoconstrictor in ophthalmic and nasal preparations, requires precise and reliable quantification for quality control and formulation development. Both UV-spectrophotometry and HPLC are widely employed for this purpose, each offering a distinct set of advantages and limitations. This guide will delve into the experimental protocols and performance characteristics of each method to aid in the selection of the most appropriate technique for a given analytical challenge.

Experimental Protocols

A clear understanding of the methodologies is crucial for the replication and validation of any analytical method. Below are detailed experimental protocols for both UV-spectrophotometry and HPLC, synthesized from established and validated studies.

UV-Spectrophotometry Method

UV-spectrophotometry offers a simple and cost-effective method for the quantification of Naphazoline. The method is based on the principle that Naphazoline absorbs ultraviolet radiation at a specific wavelength.

Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is typically used.

Solvent/Diluent: Methanol is a commonly used solvent for the preparation of Naphazoline standards and samples.

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a specific amount of Naphazoline hydrochloride standard and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Preparation of Working Standards: From the stock solution, prepare a series of dilutions to obtain working standards of desired concentrations (e.g., 10-60 µg/mL).[1][2]

  • Wavelength Selection (λmax): Scan the standard solution of Naphazoline in the UV region (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Naphazoline, the λmax is often observed around 280 nm.[3]

  • Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution containing Naphazoline at a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides superior selectivity and sensitivity compared to UV-spectrophotometry, making it suitable for analyzing complex matrices and for stability-indicating assays.

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV or Diode Array Detector (DAD) is required.

Chromatographic Conditions:

  • Column: A C18 column is most frequently used for the separation of Naphazoline.[3][4] Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[2]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer is a critical parameter for achieving good peak shape and retention. For instance, a mobile phase consisting of a phosphate buffer (pH 3) and acetonitrile in a ratio of 80:20 (v/v) has been reported.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[4][5]

  • Detection Wavelength: Detection is typically performed in the UV region, with wavelengths around 225 nm, 260 nm, or 280 nm being used depending on the co-analyzed substances and desired sensitivity.[3][4][5]

  • Column Temperature: The analysis is often carried out at ambient temperature.[2]

Procedure:

  • Preparation of Standard and Sample Solutions: Prepare the standard and sample solutions of Naphazoline in the mobile phase or a suitable diluent.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Parameters like theoretical plates, tailing factor, and repeatability of peak areas are evaluated.

  • Injection and Analysis: Inject a fixed volume of the standard and sample solutions into the HPLC system.

  • Quantification: The concentration of Naphazoline in the sample is determined by comparing its peak area with that of the standard of a known concentration.

Performance Data Comparison

The following tables summarize the quantitative performance data for both UV-spectrophotometry and HPLC methods for Naphazoline quantification, as reported in various studies. This data is essential for a comparative evaluation and cross-validation.

Table 1: Linearity and Range

ParameterUV-SpectrophotometryHPLC
Linearity Range 10 - 60 µg/mL[1][2]10 - 60 µg/mL[2], 12.5 - 100 µg/mL[3]
Correlation Coefficient (r²) > 0.999> 0.999[3]

Table 2: Accuracy and Precision

ParameterUV-SpectrophotometryHPLC
Accuracy (% Recovery) Typically within 98-102%101.52%[4]
Precision (RSD %) < 2%< 1.5%[4]

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterUV-SpectrophotometryHPLC
LOD Not consistently reported, generally higher than HPLC0.025 µg/mL[6]
LOQ Not consistently reported, generally higher than HPLCNot specified in all studies, but lower than UV-spectrophotometry

Method Comparison Summary

FeatureUV-SpectrophotometryHPLC
Principle Measurement of light absorptionChromatographic separation followed by detection
Selectivity Lower, prone to interference from other UV-absorbing compoundsHigh, capable of separating Naphazoline from impurities and other APIs
Sensitivity LowerHigher
Cost LowHigh
Speed FastSlower (due to run times)
Complexity SimpleComplex
Applications Routine QC of simple formulationsStability-indicating assays, analysis of complex mixtures, research & development

Visualizing the Workflow and Validation Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the logical relationship in cross-validation.

Experimental_Workflow cluster_UV UV-Spectrophotometry Workflow cluster_HPLC HPLC Workflow UV_Start Sample/Standard Preparation UV_Wavelength Wavelength Scan (λmax) UV_Start->UV_Wavelength UV_Absorbance Absorbance Measurement UV_Wavelength->UV_Absorbance UV_Analysis Concentration Calculation UV_Absorbance->UV_Analysis HPLC_Start Sample/Standard Preparation HPLC_Injection Injection into HPLC System HPLC_Start->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection Peak Detection (UV Detector) HPLC_Separation->HPLC_Detection HPLC_Analysis Peak Area Quantification HPLC_Detection->HPLC_Analysis

Caption: Experimental workflows for Naphazoline quantification.

Cross_Validation_Logic Sample Single Batch of Naphazoline Sample UV_Method UV-Spectrophotometry Analysis Sample->UV_Method HPLC_Method HPLC Analysis Sample->HPLC_Method UV_Results UV Results (Concentration) UV_Method->UV_Results HPLC_Results HPLC Results (Concentration) HPLC_Method->HPLC_Results Comparison Statistical Comparison (e.g., t-test, F-test) UV_Results->Comparison HPLC_Results->Comparison Conclusion Conclusion on Method Correlation Comparison->Conclusion

Caption: Logical flow of cross-validation.

Conclusion

Both UV-spectrophotometry and HPLC are valuable techniques for the quantification of Naphazoline.

  • UV-spectrophotometry is a straightforward, rapid, and economical choice for routine quality control of simple formulations where the excipients do not interfere with the measurement.

  • HPLC stands out for its superior selectivity and sensitivity, making it the method of choice for stability-indicating assays, the analysis of Naphazoline in complex matrices, and for research and development where the detection of impurities and degradation products is critical.

The choice between the two methods should be based on the specific requirements of the analysis, including the sample matrix, the need for selectivity, the required sensitivity, and cost considerations. For a comprehensive quality assessment and in regulatory environments, the use of a stability-indicating HPLC method is generally preferred. Cross-validation of a simpler method like UV-spectrophotometry against a more robust method like HPLC can provide confidence in the results obtained from routine testing.

References

A Comparative Guide to Impurity Profiling of Naphazoline Nitrate: Fresh vs. Regenerated Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous identification and quantification of impurities are critical in pharmaceutical development and quality control. For active pharmaceutical ingredients (APIs) like Naphazoline Nitrate, a vasoconstrictor commonly used in nasal decongestants, ensuring purity is paramount to safety and efficacy.[1][2] This guide provides a comparative analysis of impurity profiling for this compound using fresh versus regenerated solvents in high-performance liquid chromatography (HPLC), a cornerstone analytical technique.

While the use of regenerated solvents presents a compelling case for cost reduction and environmental sustainability, its impact on the sensitive process of impurity profiling must be thoroughly evaluated.[3][4] This document outlines the experimental protocols for such a comparison, presents hypothetical comparative data, and discusses the potential risks associated with using regenerated solvents in a regulated analytical environment.

Experimental Protocols

A robust HPLC method is essential for the accurate profiling of this compound impurities. The following protocols describe a typical analytical workflow and a standard procedure for solvent regeneration.

This compound Impurity Profiling via HPLC

This method is designed for the separation and quantification of this compound and its known related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient would be optimized to achieve separation of all known impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for this compound and its impurities (e.g., 260 nm or 285 nm).[5]

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a suitable concentration.

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to identify and quantify the impurities based on their retention times and peak areas relative to a reference standard.

Solvent Regeneration Protocol

The regeneration of HPLC-grade solvents like acetonitrile and methanol typically involves distillation.

  • Apparatus: A fractional distillation apparatus with a high-efficiency distillation column.

  • Procedure:

    • The used solvent is collected and filtered to remove any particulate matter.

    • The solvent is then distilled in the fractional distillation apparatus.

    • The fraction distilling at the boiling point of the pure solvent is collected.

    • The quality of the regenerated solvent is checked using tests for UV absorbance, refractive index, and a blank HPLC gradient run to ensure the absence of interfering peaks.

Impact of Regenerated Solvents on Impurity Profiling

The primary concern with using regenerated solvents is the potential introduction of new impurities or the concentration of existing ones. These can interfere with the chromatographic analysis, leading to inaccurate impurity profiles. Potential sources of contamination include:

  • Cross-contamination: If the distillation apparatus is not thoroughly cleaned, residues from previously distilled solvents or samples can contaminate the regenerated solvent.

  • Degradation Products: Solvents can degrade over time or upon exposure to heat during distillation, forming new impurities. For example, acetonitrile can be susceptible to polymerization, which may create sticky residues.[6][7]

  • Concentration of Non-Volatile Residues: If the distillation is not carefully controlled, non-volatile impurities from the original used solvent may be carried over into the distillate.

  • Leachables: Impurities can leach from storage containers or tubing into the regenerated solvent.

These introduced impurities can manifest in the chromatogram as baseline noise, ghost peaks, or peaks that co-elute with the API or its actual impurities, compromising the accuracy and reliability of the analytical method.

Data Presentation: A Comparative Analysis

The following table presents hypothetical data from the impurity profiling of a single batch of this compound using both fresh and regenerated acetonitrile in the HPLC mobile phase. This data is illustrative and serves to highlight the potential discrepancies that can arise.

ImpurityRetention Time (min)Specification Limit (%)Result with Fresh Acetonitrile (%)Result with Regenerated Acetonitrile (%)Observations
Naphazoline Impurity A8.5≤ 0.200.080.15Higher reported level with regenerated solvent, potentially due to a co-eluting impurity.
Naphazoline Impurity D12.2≤ 0.150.050.06Within specification, but with slightly increased baseline noise observed.
Unknown Impurity 115.1ReportNot Detected0.03A new, small peak appeared, likely a contaminant from the regenerated solvent.
Total Impurities-≤ 0.500.130.24The total impurity level is higher with the regenerated solvent.

Visualizing the Workflow and Potential Issues

The following diagrams, created using the DOT language, illustrate the experimental workflow and the potential pathways for the introduction of impurities from regenerated solvents.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep This compound Sample Preparation HPLC_Fresh HPLC Analysis (Fresh Solvent) SamplePrep->HPLC_Fresh HPLC_Regen HPLC Analysis (Regenerated Solvent) SamplePrep->HPLC_Regen FreshSolvent Fresh HPLC-Grade Solvent FreshSolvent->HPLC_Fresh RegenSolvent Regenerated Solvent RegenSolvent->HPLC_Regen Data_Fresh Impurity Profile 1 HPLC_Fresh->Data_Fresh Data_Regen Impurity Profile 2 HPLC_Regen->Data_Regen Comparison Comparative Data Analysis Data_Fresh->Comparison Data_Regen->Comparison

Caption: Experimental workflow for comparing fresh vs. regenerated solvents.

ImpurityPathways cluster_regen Regeneration Process UsedSolvent Used HPLC Solvent Distillation Distillation UsedSolvent->Distillation RegenSolvent Regenerated Solvent Distillation->RegenSolvent Contamination Potential Contamination Sources - Cross-contamination - Degradation - Non-volatile residues Contamination->Distillation HPLC_Analysis HPLC Analysis RegenSolvent->HPLC_Analysis InaccurateProfile Inaccurate Impurity Profile - Ghost peaks - Increased baseline - Co-elution HPLC_Analysis->InaccurateProfile

Caption: Potential pathways for impurity introduction from regenerated solvents.

Conclusion

While the use of regenerated solvents in HPLC analysis is economically and environmentally attractive, it introduces a significant risk to the accuracy and reliability of impurity profiling for pharmaceutical substances like this compound. The potential for introducing contaminants that can interfere with the analysis necessitates a thorough validation of the regenerated solvent for its intended use. For critical applications such as final product release testing and stability studies, the use of fresh, high-purity HPLC-grade solvents is strongly recommended to ensure data integrity and patient safety. Any consideration of using regenerated solvents should be supported by a comprehensive risk assessment and a rigorous qualification program to demonstrate that their use does not compromise the quality of the analytical results.

References

Evaluating the Phototoxic Potential of Naphazoline Compared to Diflunisal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phototoxic potential of Naphazoline and Diflunisal, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the photosafety profiles of these two compounds.

Introduction to Phototoxicity

Drug-induced phototoxicity is a non-immunological reaction that occurs when a chemical agent, after being activated by light, causes cellular damage. This phenomenon is a critical consideration in drug development, as it can lead to adverse cutaneous reactions in patients upon exposure to sunlight. Standardized in vitro assays are crucial for identifying the phototoxic potential of new and existing drug compounds.

Comparative Analysis of Phototoxic Potential

Recent in vitro studies have evaluated the phototoxic effects of both Naphazoline, a vasoconstrictor commonly used in nasal and ophthalmic preparations, and Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). The primary methods for assessing phototoxicity include the 3T3 Neutral Red Uptake (NRU) assay, which measures cytotoxicity in the presence and absence of UV irradiation, and the Reactive Oxygen Species (ROS) assay, which quantifies the generation of photoreactive molecules.

Data Presentation

The following table summarizes the quantitative data from comparative in vitro phototoxicity assays for Naphazoline and Diflunisal.

Parameter Naphazoline Diflunisal Test System
Phototoxic Effect Observed YesYesBALB/c 3T3 fibroblasts
Effective Concentration for Phototoxicity Statistically significant decrease in cell viability from 5 µg/mL.[1]Statistically significant decrease in cell viability from 5 µg/mL.[1]MTT Assay
IC50 (+UVA) ≥500 µg/mL~500 µg/mLMTT Assay[1]
Cell Viability Reduction (+UVA) Decrease from 96.21% to 46.66% (0 to 1000 µg/mL).[1]Decrease from 86.71% to 40.01% (0 to 1000 µg/mL).[1]NRU Assay
Singlet Oxygen (¹O₂) Generation Photoreactive (¹O₂ values > 25).[2]Photoreactive (¹O₂ values > 25).[2]ROS Assay
Superoxide Anion (O₂⁻) Generation Less photoreactive (O₂⁻ values > 70 under high irradiation).[2]Less photoreactive (O₂⁻ values > 70 under high irradiation).[2]ROS Assay

Note: The data is sourced from a study by Lejwoda et al. (2024), which investigated the photodegradation and phototoxicity of both compounds.

Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD 432)

The 3T3 NRU phototoxicity test is a standardized in vitro method to assess the photocytotoxic potential of a substance.[3][4][5]

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a semi-confluent monolayer in 96-well plates.[4][6]

  • Treatment: Two plates are prepared for each test substance. The cells are treated with a range of concentrations of the test substance for a defined period.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark as a control.[6]

  • Incubation: Following irradiation, the treatment medium is replaced with a culture medium, and the cells are incubated for 24 hours.

  • Neutral Red Uptake: The cell viability is determined by measuring the uptake of the vital dye, Neutral Red, which accumulates in the lysosomes of viable cells.[3]

  • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated plates are compared. The phototoxic potential is evaluated by calculating the Photo-Irritation-Factor (PIF) from the IC50 values (the concentration that reduces cell viability by 50%) with and without irradiation. A PIF score greater than 5 is generally considered indicative of phototoxic potential.[7][8]

G cluster_prep Cell Preparation cluster_treat Treatment & Irradiation cluster_analysis Analysis seed Seed 3T3 Fibroblasts in 96-well plates incubate1 Incubate for 24h to form monolayer seed->incubate1 treat Treat cells with drug concentrations (2 plates) incubate1->treat incubate2 Incubate for 1h treat->incubate2 plate_dark Plate 1: Kept in Dark (-UVA) incubate2->plate_dark plate_uva Plate 2: Expose to UVA Light (+UVA) incubate2->plate_uva wash Wash cells and add fresh medium plate_dark->wash plate_uva->wash incubate3 Incubate for 24h wash->incubate3 nru Add Neutral Red and measure uptake incubate3->nru calculate Calculate IC50 and Photo-Irritation-Factor (PIF) nru->calculate

3T3 NRU Phototoxicity Assay Workflow.

Reactive Oxygen Species (ROS) Assay

The ROS assay is an in chemico method to evaluate the photoreactivity of a substance by measuring the generation of ROS upon exposure to simulated sunlight.[9]

Methodology:

  • Sample Preparation: The test substance is prepared in a suitable solvent.

  • Reaction Mixtures: Two reaction mixtures are typically used to detect singlet oxygen (¹O₂) and superoxide anion (O₂⁻) separately.

  • Irradiation: The samples are exposed to a controlled dose of simulated sunlight.

  • Detection: The generation of ¹O₂ and O₂⁻ is measured spectrophotometrically. For instance, ¹O₂ can be detected by the bleaching of p-nitrosodimethylaniline (RNO), and O₂⁻ by the reduction of nitroblue tetrazolium (NBT).[9]

  • Data Analysis: The amount of ROS generated is quantified, and the photoreactivity potential is determined based on predefined thresholds.

Signaling Pathways in Phototoxicity

The phototoxic response at a cellular level is often mediated by the generation of ROS, which can damage cellular components and activate various signaling pathways, leading to inflammation and cell death. While specific, experimentally validated signaling pathways for photo-activated Naphazoline and Diflunisal are not extensively documented, the general mechanism of phototoxicity provides a framework for understanding their potential cellular effects.

Upon photoactivation, a photosensitizing drug can transfer energy to molecular oxygen, generating ROS such as singlet oxygen and superoxide anions. These highly reactive molecules can lead to:

  • Oxidative Stress: Damage to lipids, proteins, and DNA.

  • Inflammatory Response: Activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 MAPK . These pathways upregulate the expression of pro-inflammatory cytokines and enzymes, contributing to the clinical manifestations of phototoxicity.

G cluster_trigger Trigger cluster_cellular Cellular Events cluster_signaling Signaling Pathway Activation cluster_response Cellular Response drug Photosensitizing Drug (Naphazoline / Diflunisal) ros Reactive Oxygen Species (ROS) Generation drug->ros light UVA Light light->ros stress Oxidative Stress (Lipid, Protein, DNA Damage) ros->stress mapk p38 MAPK Pathway ros->mapk nfkb NF-κB Pathway ros->nfkb apoptosis Apoptosis / Cell Death stress->apoptosis inflammation Pro-inflammatory Cytokine Gene Expression mapk->inflammation nfkb->inflammation inflammation->apoptosis

General Signaling Pathways in Drug-Induced Phototoxicity.

Conclusion

Experimental data indicates that both Naphazoline and Diflunisal exhibit phototoxic potential in vitro. Both compounds demonstrate a dose-dependent decrease in cell viability upon UVA irradiation and are capable of generating reactive oxygen species. The phototoxic effects are observed at the same initial concentration for both drugs in the MTT assay, with Diflunisal showing a slightly more pronounced reduction in cell viability in the NRU assay at higher concentrations. The generation of singlet oxygen appears to be a significant mechanism of photoreactivity for both compounds.

While the specific downstream signaling cascades for photo-activated Naphazoline and Diflunisal require further investigation, their demonstrated ability to generate ROS suggests a potential to activate common phototoxicity pathways involving oxidative stress and inflammation, such as the NF-κB and p38 MAPK pathways. These findings underscore the importance of considering photosafety in the clinical use and formulation of products containing Naphazoline and Diflunisal.

References

A Comparative Guide to Analytical Method Validation for Naphazoline Nitrate Determination Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of Naphazoline Nitrate, with a focus on method validation as prescribed by the International Council for Harmonisation (ICH) guidelines. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical procedures for quality control and stability testing of this compound in pharmaceutical formulations.

Comparison of Validated Analytical Methods

The selection of an analytical method for this compound determination depends on various factors, including the intended purpose of the analysis, the nature of the sample, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are commonly employed techniques. The following table summarizes the performance characteristics of these methods based on published experimental data, validated according to ICH guidelines.[1][2][3][4]

Validation Parameter HPLC Method HPTLC-Densitometry Method UV-Spectrophotometric Method ICH Acceptance Criteria (Typical)
Specificity Specific for Naphazoline in the presence of degradation products and excipients.[5][6][7]Good separation from other components.[8]Prone to interference from other UV-absorbing substances.[9][10]The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, R²) > 0.999[5][6][11]> 0.99> 0.99R² ≥ 0.99
Range (µg/mL) 0.006–0.02 mg/mL (6-20 µg/mL)[5][6]0.20 - 1.05 mg/mL (as per application)[8]0.5–50 µg/mLThe range should cover the expected concentration of the analyte in the samples.
Accuracy (% Recovery) 97.8% - 102.1%[11]90.87% to 108.21%Typically within 98-102%Typically 98.0% to 102.0% for drug substance and drug product.
Precision (%RSD) < 2.0%[5]< 2.0%< 2.0%Repeatability (Intra-assay): ≤ 2%; Intermediate Precision: ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.02 - 0.06[5][6][11]Not explicitly stated in the provided abstract.0.2154[12]Should be determined and reported.
Limit of Quantitation (LOQ) (µg/mL) 0.07[11]Not explicitly stated in the provided abstract.0.6529[12]Should be determined and reported.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the determination of this compound using HPLC, HPTLC, and UV-Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method[5][6]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile (e.g., phosphate buffer:methanol, 80:20 v/v). The pH of the mobile phase is a critical parameter and should be optimized.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: 280 nm or 285 nm.[6][11]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and diluted to a concentration within the validated linear range.

  • Internal Standard (optional but recommended for improved precision): An internal standard can be used to improve the precision of the method.[5]

High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry Method[8]
  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents such as acetonitrile and water, sometimes with modifiers like ionic liquids to improve separation.[8]

  • Sample Application: A specific volume of the standard and sample solutions are applied as bands on the HPTLC plate.

  • Development: The plate is developed in a chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried and scanned at a specific wavelength (e.g., 276 nm) to quantify the separated this compound.[8]

UV-Visible Spectrophotometric Method[9][10][12]
  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound exhibits good solubility and a distinct absorption maximum (e.g., water, ethanol, or a buffer solution).

  • Wavelength of Maximum Absorbance (λmax): Typically around 270-280 nm.[9][10] Some methods involve a derivatization reaction to produce a colored product with a different λmax (e.g., 483 nm).[12]

  • Procedure: A series of standard solutions of this compound are prepared to establish a calibration curve. The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound determination, in accordance with ICH Q2(R1) guidelines.[1][2][4]

MethodValidationWorkflow start Analytical Method Development protocol Validation Protocol Preparation start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity range_node Range protocol->range_node accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report range_node->report accuracy->report precision->report lod->report loq->report robustness->report system_suitability->report end_node Method Implementation report->end_node

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

References

Assessing the performance of different polymers in controlled-release Naphazoline formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different polymers used in controlled-release formulations of Naphazoline. The data presented is compiled from various studies, offering insights into key performance indicators to aid in the selection of appropriate excipients for optimizing drug delivery.

Naphazoline, a sympathomimetic amine commonly used as a vasoconstrictor in ophthalmic and nasal preparations, benefits significantly from controlled-release formulations. Such formulations can enhance its therapeutic efficacy by prolonging the duration of action, reducing dosing frequency, and minimizing potential side effects. The choice of polymer is critical in designing a formulation with the desired release profile and physicochemical properties. This guide focuses on a comparative analysis of commonly employed polymers, including Carbopol, Hydroxypropyl Methylcellulose (HPMC), Chitosan, and Poloxamer.

Comparative Performance Data

The following tables summarize quantitative data from various studies on Naphazoline-loaded controlled-release formulations. These tables provide a comparative overview of the performance of different polymers in terms of drug content, formulation pH, viscosity, and in-vitro drug release.

Polymer SystemDrug Content (%)pH of FormulationViscosity (cP)Key Findings
Carbopol 940 & HPMC K4M Not ReportedSatisfactory for ocular useNot specifiedFormulations were stable at room temperature and 40°C. Showed prolonged drug retention over 8 hours in vivo.[1][2]
Carbopol, Poloxamer, HPMC 83.46% to 97.32%6.7 to 6.9939 to 941Gels with Carbopol were clear, while those with HPMC were viscous and white. Sustained release over 7 hours was observed.[3]
Carbopol & Guar Gum ~90.5%6.8 to 7.1Not ReportedThe formulation with a higher concentration of Carbopol showed the most sustained drug release.[4]
Chitosan & Carbopol 934 93.1%Not ReportedNot ReportedOcular inserts demonstrated sustained release over 5 days.[5]
Polymer SystemIn-Vitro Drug Release Profile
Carbopol 940 & HPMC K4M Sustained release for up to 8 hours, significantly longer than marketed eye drops (3 hours).[1]
Carbopol, Poloxamer, HPMC 95% of the drug released within seven hours, indicating a sustained release profile.[3]
Carbopol & Guar Gum The F5 batch, with a specific Carbopol to Guar Gum ratio, released 99.12% of the drug over 4 hours.[4]
Chitosan & Carbopol 934 Optimized formulations maintained drug release over a period of 5 days.[5]
Chitosan Crosslinked chitosan demonstrated prolonged release of a hydrophilic drug for up to 3 days.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the development and evaluation of controlled-release Naphazoline formulations.

Preparation of In-Situ Gelling Formulations
  • Polymers: Carbopol 940 and HPMC K4M are commonly used.

  • Method:

    • Disperse the required amount of polymer in a suitable aqueous vehicle (e.g., acetate buffer pH 5.0) with continuous stirring.

    • Add Naphazoline Hydrochloride to the polymer dispersion and stir until completely dissolved.

    • Adjust the pH of the formulation to a suitable range (e.g., 5.0-7.4) for the intended application (ocular or nasal). For pH-sensitive polymers like Carbopol, gelation will occur upon an increase in pH.[7]

    • Sterilize the final formulation using an appropriate method, such as autoclaving at 121°C for 15 minutes.[1]

Preparation of Ocular Inserts
  • Polymers: Chitosan and Carbopol 934.

  • Method (Solvent Casting):

    • Disperse Carbopol in warm water with continuous stirring.

    • Add Chitosan to the mixture and continue stirring.

    • Incorporate Naphazoline Hydrochloride into the polymer solution.

    • Add a plasticizer, such as glycerol, to the solution.

    • Pour the final solution into a petri dish and allow it to dry at a controlled temperature to form a film.[4]

    • Cut the film into inserts of the desired size and shape.

In-Vitro Drug Release Study
  • Apparatus: Franz diffusion cell or USP dissolution apparatus.

  • Membrane: A semi-permeable membrane (e.g., cellophane) is placed between the donor and receptor compartments.[7]

  • Receptor Medium: Freshly prepared simulated tear fluid (pH 7.4) or other appropriate physiological buffer.[7]

  • Procedure:

    • Place a known quantity of the formulation in the donor compartment.

    • Maintain the temperature of the receptor medium at 37 ± 0.5°C.

    • Withdraw samples from the receptor compartment at predetermined time intervals.

    • Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

    • Analyze the drug concentration in the samples using a suitable analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 280 nm for Naphazoline).[4]

Stability Studies
  • Guidelines: Conducted in accordance with International Council for Harmonisation (ICH) guidelines.[8][9]

  • Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]

  • Parameters Tested: Physical appearance, pH, drug content, and in-vitro drug release are evaluated at specified time points (e.g., 0, 3, and 6 months for accelerated studies).[8]

Visualizing Methodologies

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships described in the experimental protocols.

experimental_workflow cluster_formulation Formulation Preparation cluster_evaluation Formulation Evaluation A Weigh Polymers (e.g., Carbopol, HPMC) B Disperse in Aqueous Vehicle A->B C Add Naphazoline HCl B->C D Adjust pH C->D E Sterilization D->E F Physicochemical Characterization (pH, Viscosity, Drug Content) E->F G In-Vitro Drug Release Study E->G H Stability Studies E->H in_vitro_release cluster_setup Franz Diffusion Cell Setup cluster_procedure Sampling and Analysis S1 Place Formulation in Donor Compartment S2 Separate with Semi-permeable Membrane S1->S2 S3 Fill Receptor with Simulated Tear Fluid (pH 7.4) S2->S3 S4 Maintain Temperature at 37°C S3->S4 P1 Withdraw Samples at Intervals S4->P1 P2 Replenish with Fresh Medium P1->P2 P3 Analyze Drug Concentration (UV-Vis) P2->P3 P4 Plot Cumulative Drug Release vs. Time P3->P4

References

Safety Operating Guide

Navigating the Disposal of Naphazoline Nitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Naphazoline Nitrate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not just a matter of compliance but a cornerstone of safe laboratory practice. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the environment.

This compound is classified as harmful if swallowed and is considered a toxic solid.[1][2][3] Therefore, its disposal must be managed in strict accordance with local, national, and international regulations for hazardous waste.[1][4][5] Under no circumstances should this compound or its containers be disposed of via drains or sewer systems.[1][6][7] The primary recommended method of disposal is through a licensed chemical destruction facility or an approved waste disposal plant, often involving controlled incineration.[4][6]

Key Safety and Disposal Information

To facilitate quick reference, the following table summarizes the essential hazard and disposal information for this compound, derived from safety data sheets (SDS).

IdentifierInformationReference
GHS Pictogram Exclamation Mark[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2][3][5]
Disposal Precautionary Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3][4]
Prohibited Actions Do not eat, drink or smoke when using this product. Do not empty into drains.[1][2]
Transport Classification UN 2811, TOXIC SOLID, ORGANIC, N.O.S.[1][7]

Experimental Protocol: Laboratory-Scale Disposal of this compound Waste

This protocol outlines the standard procedure for managing and disposing of small quantities of this compound waste typically generated in a research or development laboratory setting.

Objective: To safely collect, store, and prepare for disposal all forms of this compound waste, including pure compound, contaminated labware, and solutions.

Materials:

  • Designated hazardous waste container (solid or liquid, as appropriate), properly labeled.

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.[1][6]

  • Spill kit (including absorbent material like diatomite, and a decontamination solution such as alcohol or sodium hypochlorite solution).[1][5]

  • Waste disposal tags or labels, as required by your institution.

  • Sealable bags for contaminated solids.

Procedure:

  • Segregation of Waste:

    • At the point of generation, immediately segregate all this compound waste from non-hazardous trash.

    • Use separate, clearly labeled containers for:

      • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, wipes), and other solid materials.

      • Liquid Waste: Solutions containing this compound.

      • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Packaging Solid Waste:

    • Collect unused solid this compound and heavily contaminated items (e.g., spill cleanup materials) in a designated, robust, and sealable container labeled "Hazardous Waste: this compound."[3][4]

    • Place lightly contaminated disposables, such as gloves and wipes, into a sealed plastic bag before adding them to the main solid waste container to minimize dust exposure.[6]

  • Packaging Liquid Waste:

    • Collect aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemical-resistant container labeled "Hazardous Waste: this compound Solutions."

    • Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.

  • Managing Contaminated Labware:

    • Disposable Labware: Treat as solid waste.

    • Reusable Labware (Glassware, etc.):

      • Decontaminate by rinsing three times with a suitable solvent.

      • Collect the first two rinsates as hazardous liquid waste. The third rinse may be considered non-hazardous, depending on institutional policy.

      • Alternatively, wash the non-recoverable remainder with a sodium hypochlorite solution.[1]

  • Handling Empty Containers:

    • The original product containers are considered hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol).[6]

    • Collect all rinsate as hazardous liquid waste.

    • After triple-rinsing, the container can often be offered for recycling.[6] Alternatively, puncture it to prevent reuse and manage as non-hazardous solid waste, in accordance with institutional guidelines.[6]

  • Storage and Disposal:

    • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Keep waste containers closed except when adding waste.

    • Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 start This compound Waste Generated is_pure Unused/Expired Solid or Solution start->is_pure is_contaminated Contaminated Material (Gloves, Wipes, Labware) start->is_contaminated is_container Empty Product Container start->is_container solid_waste Collect in Labeled 'Hazardous Solid Waste' Container is_pure->solid_waste If Solid liquid_waste Collect in Labeled 'Hazardous Liquid Waste' Container is_pure->liquid_waste If Liquid is_contaminated->solid_waste decontaminate Triple-Rinse Container is_container->decontaminate end_point Arrange for Pickup by Licensed Waste Disposal Service solid_waste->end_point liquid_waste->end_point decontaminate->liquid_waste Collect Rinsate puncture_dispose Puncture Container; Dispose as Non-Hazardous Waste or Recycle decontaminate->puncture_dispose

Caption: Decision workflow for this compound waste management.

References

Comprehensive Safety and Handling Guide for Naphazoline Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Naphazoline Nitrate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2][3] It is essential to understand its primary hazards to implement appropriate safety measures.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2][3][4]

Physical State: Solid, white powder.[3] Other Hazards: The substance is hygroscopic and may be air-sensitive.[3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should be inspected prior to use.[1][2][5]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required.[1][2][5]Prevents eye contact with dust or aerosols. Always ensure a proper fit.
Skin Protection Chemical-resistant gloves (e.g., PVC, rubber).[6] Fire/flame resistant and impervious clothing.[1][5] A complete protective suit is recommended.[2]Handle with gloves and inspect them before use.[2] Use proper glove removal technique to avoid skin contact.[2] Wash and dry hands thoroughly after handling.[1][2][5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][5] Work should be conducted in a well-ventilated area or under an exhaust hood.[2][4][7]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Operational Plans: Handling and Storage

Safe Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or within a laboratory hood to minimize inhalation exposure.[1][2][4][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes and inhalation of dust or aerosols.[1][2][4]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2][3][5] Wash hands thoroughly before breaks and immediately after handling the material.[2]

  • Tool Usage: Use non-sparking tools to prevent ignition from electrostatic discharge.[1][5]

Storage Plan:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][4][6]

  • Temperature: Store at room temperature or as recommended by the supplier (e.g., some forms are stable at 5-15°C or require 4°C).[2][4][5] Ophthalmic solutions should be stored at temperatures less than 25°C.[1][5]

  • Incompatibilities: The drug is degraded by aluminum; do not store in aluminum containers.[1][5] Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[4]

  • Light and Air: Protect from light and store under an inert atmosphere as it can be air-sensitive.[1][3][5]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical. Accessible safety showers and eye wash stations are required.[4]

First Aid Measures:

Exposure RouteProcedure
Ingestion Rinse mouth with water.[1][2] Call a physician or Poison Control Center immediately.[7] Do NOT induce vomiting. [4] Never give anything by mouth to an unconscious person.[2]
Inhalation Move the person to fresh air.[1][2][7] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration (avoid mouth-to-mouth).[1][4] Seek medical attention.[2][3]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes.[1][2][3] Remove contaminated clothing.[1][4] If irritation persists, consult a physician.[3]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Remove contact lenses if present.[4] Consult a physician.[1][2]

Spill Response Protocol:

  • Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[1][5]

  • Ventilate: Ensure adequate ventilation in the spill area.[1][2]

  • Secure: Remove all sources of ignition.[1][5]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not allow the product to enter drains or water courses.[1][2][4][5]

  • Clean-up:

    • Wear full personal protective equipment (respirator, gloves, protective suit, goggles).[1][2][4]

    • Avoid creating dust.[1][2][3]

    • For solids, sweep up and shovel the material.[2][3] For liquids, absorb with an inert material (e.g., diatomite).[4]

    • Place the collected material into a suitable, closed, and labeled container for disposal.[1][2][3]

  • Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[4]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Keep Upwind Spill->Evacuate Immediate Action Assess Assess Situation (Size, Location) Evacuate->Assess PPE Don Full PPE (Respirator, Gloves, Suit, Goggles) Assess->PPE Secure Remove Ignition Sources Ensure Ventilation PPE->Secure Contain Contain Spill Prevent Entry into Drains Secure->Contain Cleanup Clean Up Spill (Sweep/Absorb) Contain->Cleanup Package Place in Labeled Container for Disposal Cleanup->Package Decontaminate Decontaminate Spill Area & Equipment Package->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for this compound Spill Response.

Disposal Plan

Waste generated from this compound is considered hazardous and must be disposed of accordingly.[3][7]

  • Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] Do not empty into drains.[7]

  • Professional Service: It is highly recommended to contact a licensed professional waste disposal service to manage the disposal of this material.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphazoline Nitrate
Reactant of Route 2
Reactant of Route 2
Naphazoline Nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.